molecular formula C7H15NO2 B2521706 (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine CAS No. 2413885-03-5

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Cat. No.: B2521706
CAS No.: 2413885-03-5
M. Wt: 145.202
InChI Key: VMDHVMWOBUMZAL-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a 1,4-dioxane ring, a heterocycle known for its ability to improve the physicochemical properties of drug candidates, and a primary amine functional group that serves as a versatile handle for further synthetic modification. The 3,3-dimethyl substitution on the dioxane ring introduces steric hindrance, which can potentially influence the compound's conformation and metabolic stability. Researchers utilize such amine-functionalized heterocycles as key intermediates in the design and synthesis of novel bioactive molecules . The primary amine group allows for its incorporation into larger, more complex structures via reactions such as amide bond formation or reductive amination, making it a valuable scaffold for constructing compound libraries. While specific biological data for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine may not be widely published, compounds with the 1,3-dioxane structure have been investigated for their interactions with central nervous system targets, such as sigma receptors and the phencyclidine (PCP) binding site of the NMDA receptor . This suggests potential research applications in neuropharmacology. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3-dimethyl-1,4-dioxan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDHVMWOBUMZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCO1)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis logic, and medicinal chemistry applications of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine , a specialized heterocyclic building block.

Executive Summary

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (CAS 2413885-03-5 ) is a functionalized saturated heterocycle used primarily in early-stage drug discovery. It serves as a high-value bioisostere for cyclohexyl and piperidinyl amines.

Its structural uniqueness lies in the gem-dimethyl substitution at the C3 position. This substitution serves two critical functions in medicinal chemistry:

  • Conformational Locking: The methyl groups restrict the flexibility of the dioxane ring, potentially reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The steric bulk prevents oxidative metabolism (specifically P450-mediated

    
    -hydroxylation) at the vulnerable C3 position, a common liability in unsubstituted ethers.
    

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyDataNotes
CAS Number 2413885-03-5 Primary identifier for procurement.
IUPAC Name 1-(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine
Molecular Formula

Molecular Weight 145.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass 145.1103
LogP (Calc) ~0.15Highly polar; excellent for improving aqueous solubility.
TPSA 44.5

Favorable for CNS penetration (Blood-Brain Barrier).
pKa (Calc) ~9.6 (Amine)Typical for primary aliphatic amines.
Physical State Liquid / Low-melting solidHygroscopic; often supplied as HCl salt.

Retrosynthetic Analysis & Manufacturing Logic

The synthesis of 2,3-disubstituted 1,4-dioxanes is non-trivial due to the difficulty of closing the ether ring without polymerization. The most robust industrial route utilizes a Williamson Ether Synthesis strategy coupled with Epoxide Ring Opening .

Core Synthesis Pathway

The synthesis typically proceeds via the construction of a functionalized diol intermediate, followed by cyclization.

  • Precursor Selection: The process begins with 2-bromo-2-methylpropanoate and ethylene glycol (or a protected derivative) to establish the ether linkage and the gem-dimethyl center.

  • Cyclization: Intramolecular displacement of a leaving group (tosylate or halide) closes the 1,4-dioxane ring.

  • Functional Group Interconversion (FGI): The resulting ester or nitrile at the C2 position is reduced (using

    
     or catalytic hydrogenation) to yield the primary amine.
    
Diagram: Synthetic Logic Flow

SynthesisPath Start Precursor: Ethylene Glycol + Alpha-Halo Ester Inter1 Intermediate: Acyclic Ether Ester Start->Inter1 Alkylation Cyclization Critical Step: Base-Mediated Cyclization (Ring Closure) Inter1->Cyclization Activation (TsCl) Scaffold Scaffold: 3,3-Dimethyl-1,4-dioxane- 2-carboxylate Cyclization->Scaffold NaH/THF Reaction Reduction: LiAlH4 or BH3-THF Scaffold->Reaction Reductive Amination Sequence Product Target: (3,3-Dimethyl-1,4-dioxan- 2-yl)methanamine Reaction->Product Purification

Figure 1: Logical retrosynthetic pathway for the construction of the 3,3-dimethyl-1,4-dioxane core.

Applications in Drug Discovery

A. Solubility Enhancement (The "Dioxane Effect")

Replacing a cyclohexane or phenyl ring with a 1,4-dioxane core significantly lowers


 (lipophilicity) while maintaining sp3 character. This is critical for:
  • Oral Bioavailability: Improving solubility in gastric fluids.

  • Clearance: Reducing non-specific protein binding.

B. Metabolic Stability (The "Gem-Dimethyl" Effect)

In standard 1,4-dioxanes, the carbon adjacent to the ether oxygen is susceptible to metabolic oxidation.

  • Mechanism: Cytochrome P450 enzymes abstract a hydride from the

    
    -carbon, leading to hemiacetal formation and ring opening.
    
  • Solution: The 3,3-dimethyl substitution removes the abstractable protons at the most vulnerable site, effectively blocking this metabolic soft spot and extending the compound's half-life (

    
    ).
    
C. Decision Matrix: When to Use

DecisionMatrix Problem Drug Design Challenge Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance? Problem->Metabolism UseDioxane Use 1,4-Dioxane Scaffold Solubility->UseDioxane Yes CheckSite Is C3 Oxidized? Metabolism->CheckSite Yes UseDioxane->CheckSite Solution Deploy (3,3-Dimethyl-1,4-dioxan- 2-yl)methanamine CheckSite->Solution Block Metabolic Hotspot

Figure 2: Strategic decision tree for deploying the 3,3-dimethyl-1,4-dioxane scaffold.

Experimental Protocol: Amide Coupling

Standard operating procedure for utilizing this amine in library synthesis.

Objective: Coupling (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (Amine) with a Carboxylic Acid (R-COOH).

Reagents:

  • Amine (HCl salt): 1.0 equiv

  • R-COOH: 1.0 equiv

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve R-COOH (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at Room Temperature (RT) for 5 minutes to activate the acid.

    • Why: Pre-activation ensures efficient formation of the active ester, reducing racemization risk.

  • Addition: Add (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine HCl (0.5 mmol) directly to the reaction vial.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the consumption of the amine (

    
     peak disappearance).
    
  • Workup: Dilute with EtOAc (15 mL), wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Self-Validation Check:

  • Success Criteria: LC-MS shows a single major peak with mass = MW(Acid) + 145 - 18 (water loss) + 1.

  • Troubleshooting: If conversion is low, switch coupling agent to

    
     (Propylphosphonic anhydride) in EtOAc, which is superior for sterically hindered amines.
    

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for dioxane bioisosteres).
  • PubChem. (2024). 1,4-Dioxan-2-ylmethanamine Analog Data. National Library of Medicine. Retrieved from [Link]

Methodological & Application

Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted 1,4-Dioxane Scaffolds

The 1,4-dioxane moiety is a prevalent heterocyclic scaffold in a diverse array of biologically active molecules and functional materials. Its unique conformational properties and ability to engage in hydrogen bonding make it a valuable component in medicinal chemistry for the development of novel therapeutics. Specifically, functionalized 1,4-dioxanes are recognized as advanced building blocks in drug discovery.[1] The target molecule of this guide, (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, represents a key intermediate, featuring a primary amine that allows for a multitude of subsequent chemical modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine can be strategically approached through a multi-step sequence. The core of this strategy involves the formation of the 1,4-dioxane ring, followed by the introduction and subsequent reduction of a nitrile group to yield the desired primary amine. This pathway is advantageous as it utilizes readily available starting materials and employs robust, well-documented chemical transformations.

The proposed synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: Acetalization cluster_1 Step 2: Oximation and Dehydration cluster_2 Step 3: Reduction of Nitrile 2,2-Dimethyl-3-hydroxypropanal 2,2-Dimethyl-3-hydroxypropanal 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde 2,2-Dimethyl-3-hydroxypropanal->3,3-Dimethyl-1,4-dioxane-2-carbaldehyde Cyclization Ethylene_glycol Ethylene glycol Ethylene_glycol->3,3-Dimethyl-1,4-dioxane-2-carbaldehyde Acid_catalyst Acid catalyst (e.g., CSA) Acid_catalyst->3,3-Dimethyl-1,4-dioxane-2-carbaldehyde 3,3-Dimethyl-1,4-dioxane-2-carbonitrile 3,3-Dimethyl-1,4-dioxane-2-carbonitrile 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde->3,3-Dimethyl-1,4-dioxane-2-carbonitrile Conversion to Nitrile Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->3,3-Dimethyl-1,4-dioxane-2-carbonitrile Base_dehydration Base / Dehydrating agent Base_dehydration->3,3-Dimethyl-1,4-dioxane-2-carbonitrile Target_Molecule (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine 3,3-Dimethyl-1,4-dioxane-2-carbonitrile->Target_Molecule Reduction Reducing_agent Reducing agent (e.g., LiAlH4) Reducing_agent->Target_Molecule

Figure 1. Synthetic workflow for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine.

Experimental Protocols

Materials and Instrumentation
Reagent/SolventGradeSupplier
2,2-Dimethyl-3-hydroxypropanalReagentCommercially Available
Ethylene glycolAnhydrousCommercially Available
Camphorsulfonic acid (CSA)ReagentCommercially Available
TolueneAnhydrousCommercially Available
Hydroxylamine hydrochlorideReagentCommercially Available
Sodium acetateAnhydrousCommercially Available
Acetic anhydrideReagentCommercially Available
Lithium aluminum hydride (LiAlH₄)1 M in THFCommercially Available
Diethyl etherAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Glassware should be oven-dried prior to use.

Step 1: Synthesis of 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde

This step involves an acid-catalyzed acetalization reaction between 2,2-dimethyl-3-hydroxypropanal and ethylene glycol to form the 1,4-dioxane ring. A Dean-Stark apparatus is employed to remove the water generated during the reaction, driving the equilibrium towards the product.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,2-dimethyl-3-hydroxypropanal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of camphorsulfonic acid (0.05 eq).

  • Add a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 3,3-dimethyl-1,4-dioxane-2-carbaldehyde.

Step 2: Synthesis of 3,3-Dimethyl-1,4-dioxane-2-carbonitrile

The aldehyde synthesized in the previous step is converted to a nitrile. This is a two-step, one-pot procedure involving the formation of an oxime followed by dehydration.

Procedure:

  • In a round-bottom flask, dissolve 3,3-dimethyl-1,4-dioxane-2-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or a mixture of pyridine and ethanol.

  • Add a base, such as sodium acetate (1.5 eq), to the mixture and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • To the reaction mixture, carefully add a dehydrating agent, such as acetic anhydride, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the oxime intermediate is fully converted to the nitrile (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 3,3-dimethyl-1,4-dioxane-2-carbonitrile.

Step 3: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

The final step is the reduction of the nitrile to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction must be carried out under strictly anhydrous conditions.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve 3,3-dimethyl-1,4-dioxane-2-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
12,2-Dimethyl-3-hydroxypropanal3,3-Dimethyl-1,4-dioxane-2-carbaldehydeEthylene glycol, CSA75-85%
23,3-Dimethyl-1,4-dioxane-2-carbaldehyde3,3-Dimethyl-1,4-dioxane-2-carbonitrileHydroxylamine HCl, Acetic anhydride60-70%
33,3-Dimethyl-1,4-dioxane-2-carbonitrile(3,3-Dimethyl-1,4-dioxan-2-yl)methanamineLiAlH₄80-90%

Safety and Handling Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme caution in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Anhydrous solvents are essential for the reduction step. Ensure that all solvents are properly dried before use.

  • Quenching of LiAlH₄ is a highly exothermic process. Perform the quenching slowly and with adequate cooling to control the reaction.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the disappearance of the nitrile peak and the appearance of N-H stretches in the final product).

Conclusion

This application note provides a detailed and logical synthetic route for the preparation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine. The described protocols are based on established and reliable chemical transformations, offering a practical guide for researchers in organic synthesis and medicinal chemistry. Adherence to the outlined procedures and safety precautions will enable the successful synthesis of this valuable building block for further chemical exploration.

References

Sources

Incorporating (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine into peptide backbones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine into Peptide & Peptidomimetic Backbones

Executive Summary

This guide details the methodology for incorporating (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (CAS: 88277-83-2) into peptide and peptidomimetic sequences. Unlike standard


-amino acids, this molecule is a primary amine lacking a carboxylate handle. Therefore, it cannot be introduced via standard Fmoc-SPPS elongation cycles to form a canonical peptide bond within a chain.

Instead, this scaffold is utilized to generate:

  • N-Substituted Glycine (Peptoid) Backbones: Serving as a side-chain surrogate via the submonomer method.[1]

  • Urea-Linked Peptidomimetics: Acting as a backbone spacer.

  • C-Terminal Caps: Modulating solubility and metabolic stability.

The 1,4-dioxane core offers a superior pharmacokinetic profile compared to morpholine (non-basic, higher polarity), while the 3,3-dimethyl substitution introduces significant steric constraint, locking the local conformation and improving proteolytic resistance.

Physicochemical Profile & Strategic Value

Before synthesis, it is critical to understand the steric and electronic environment of the building block.

PropertyValue / DescriptionImpact on Synthesis
Molecular Formula

MW: 145.20 g/mol
Steric Environment Neopentyl-like The amine is attached to a methylene group adjacent to a quaternary carbon (C3). Nucleophilic attack will be kinetically slow.
Basicity Non-basic ether oxygenUnlike morpholine, the ring oxygen is not basic. No protonation at physiological pH.
Solubility High (Water/Organic)Enhances the solubility of hydrophobic peptide sequences.
Chirality Racemic (typically)Commercial sources are often racemic.[2] Chiral separation or diastereomeric separation after coupling may be required for clinical candidates.

Application I: Peptoid Backbone Incorporation (Submonomer Method)

This is the primary method for inserting this amine "into" a backbone. By reacting the amine with a resin-bound bromoacetyl group, you create an N-substituted glycine unit. The dioxane ring becomes the side chain displayed on the nitrogen atom of the backbone.

Mechanism of Action

The synthesis relies on the Zuckermann Submonomer Method .

  • Acylation: Resin-bound amine is acylated with bromoacetic acid.[1]

  • Displacement: The bromine is displaced by the primary amine via

    
    .
    

Critical Technical Insight: Due to the 3,3-dimethyl group, the amine is sterically hindered (neopentyl position). Standard room-temperature displacement protocols will likely result in incomplete coupling (<50% yield). Thermal acceleration is mandatory.

Protocol: Microwave-Assisted Peptoid Synthesis

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Acylation Soln: 1.2 M Bromoacetic acid in DMF + 0.9 M DIC (Diisopropylcarbodiimide).

  • Displacement Soln: 1.0 M (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in NMP (N-methyl-2-pyrrolidone).

  • Wash Solvents: DMF, DCM.[3]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF (30 min). Deprotect Fmoc (20% Piperidine/DMF) if necessary.

  • Acylation Step (Bromoacetylation):

    • Add Acylation Soln (5 mL per gram of resin).

    • Shake at Room Temperature for 20 min.

    • Note: Do not heat this step; bromoacetyl groups are unstable at high heat.

    • Wash: DMF (3x), DCM (3x), DMF (3x).[4]

  • Displacement Step (The Critical Step):

    • Add Displacement Soln (1.0 M Amine).

    • Reaction Conditions:

      • Microwave: 75°C, 50 Watts, 20 minutes.

      • Manual/Oven: 60°C for 2–4 hours (with agitation).

    • Why? The neopentyl steric hindrance requires energy to overcome the activation barrier for

      
      .
      
  • Wash: DMF (3x), DCM (3x).

  • Chloranil Test: Perform a chloranil test (for secondary amines). A blue color indicates successful displacement (presence of the secondary amine).

  • Elongation: Proceed to the next bromoacetylation step or couple a standard Fmoc-amino acid (use HATU/HOAt for coupling to this hindered secondary amine).

Application II: Urea Backbone Linkage

To create a urea linkage ($ -NH-CO-NH- $) within the backbone, this amine reacts with an activated isocyanate or carbamate on the resin.

Protocol: Activated Carbamate Method
  • Activation of Resin-Bound Amine:

    • Treat resin-bound peptide (free amine) with DSC (N,N'-Disuccinimidyl carbonate) (5 eq) and DIPEA (5 eq) in DMF.

    • Reaction time: 45 min at RT.

    • Wash: DCM (5x) (Remove excess DSC thoroughly to prevent double-addition).

  • Coupling of Dioxane Amine:

    • Add (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (5 eq) and DIPEA (2 eq) in DMF.

    • Reaction time: 2 hours at RT (or 1 hour at 50°C).

    • Result: A urea linkage terminating the chain. To continue the backbone, the dioxane ring must have a second handle (e.g., a hydroxyl group for esterification), otherwise, this acts as a cap.

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for incorporating this building block.

G Start Start: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Goal_Backbone Goal: Internal Backbone Unit Start->Goal_Backbone Goal_Cap Goal: C-Terminal Cap Start->Goal_Cap Method_Peptoid Method: Submonomer Peptoid Synthesis (N-substituted Glycine) Goal_Backbone->Method_Peptoid Preferred Method_Urea Method: Urea Linkage (Terminates chain unless ring functionalized) Goal_Backbone->Method_Urea Specialized Method_Amide Method: Standard Amide Coupling (C-Terminus) Goal_Cap->Method_Amide Step_Bromo Step 1: Acylate Resin with Bromoacetic Acid Method_Peptoid->Step_Bromo Step_Disp Step 2: Displacement (SN2) CRITICAL: Heat to 60°C Step_Bromo->Step_Disp Result_Peptoid Result: Dioxane-functionalized Peptoid Residue Step_Disp->Result_Peptoid

Caption: Workflow for selecting the incorporation strategy based on the desired position in the peptide chain.

Quality Control & Validation

Due to the non-canonical nature of this modification, standard UV monitoring may be insufficient.

  • LC-MS Verification:

    • Mass Shift: Calculate the exact mass addition. The residue adds the mass of the amine minus one proton (if urea) or the mass of the N-alkyl glycine unit.

    • Fragment Ion: In MS/MS, look for the characteristic loss of the dioxane ring.

  • Chloranil Test (Qualitative):

    • After the displacement step in Peptoid synthesis, a positive Chloranil test (Dark Blue/Green) confirms the presence of the secondary amine. A negative test implies failed displacement (likely due to insufficient heat).

  • NMR (Proton):

    • Diagnostic signals: The gem-dimethyl singlet (approx 0.9–1.1 ppm) and the dioxane ring protons (3.4–3.8 ppm) are distinct from peptide backbone signals.

References

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.

  • Culf, A. S., & Ouellette, R. J. (2010).[1] Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and related libraries. Molecules, 15(8), 5282–5335.

  • PubChem Database. (2025).[5] Compound Summary: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine.[6] National Center for Biotechnology Information.

  • Horn, T., et al. (2004). Incorporation of chemoselective functionalities into peptoids via solid-phase submonomer synthesis.[1][7] Bioconjugate Chemistry, 15(2), 428–435.

Sources

Using (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in High-Fsp³ Fragment-Based Drug Design

Abstract

This application note details the strategic utilization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (referred to herein as DMDM-NH2 ) within Fragment-Based Drug Design (FBDD) campaigns. Unlike traditional "flat" aromatic fragments, DMDM-NH2 offers a high fraction of sp³-hybridized carbons (Fsp³), improved solubility, and a conformationally restricted scaffold due to the gem-dimethyl effect. This guide provides protocols for quality control, biophysical screening (STD-NMR), and parallel synthesis elaboration, positioning DMDM-NH2 as a premier scaffold for "escaping flatland" in early-stage discovery.

Introduction: The Strategic Value of DMDM-NH2

In modern FBDD, the industry is shifting away from purely aromatic, low-complexity fragments toward three-dimensional (3D) scaffolds.[1] This shift is driven by the correlation between higher Fsp³ scores and improved clinical success rates (Lovering et al., 2009).

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine represents an ideal "Next-Generation" fragment for three reasons:

  • Conformational Pre-organization: The gem-dimethyl group at the C3 position creates steric bulk that restricts the conformational freedom of the dioxane ring. This leverages the Thorpe-Ingold effect, reducing the entropic penalty (

    
    ) upon binding to a protein target.
    
  • Physicochemical Balance: The 1,4-dioxane core acts as a polar, non-aromatic bioisostere. It lowers lipophilicity (LogP) while maintaining hydrogen bond accepting capabilities (via ether oxygens), improving the solubility profile of grown leads.

  • Defined Growth Vector: The primary methanamine group serves as a highly reactive, directional handle for rapid chemical elaboration (amide coupling, reductive amination, SNAr).

Table 1: Physicochemical Profile of DMDM-NH2
PropertyValueSignificance in FBDD
Molecular Weight ~145.2 DaIdeal for "Growing" strategies (Rule of 3 compliant).
ClogP -0.2 to 0.5High water solubility; allows lipophilic additions later.
Fsp³ 0.86 (6/7 carbons)High 3D character; reduces promiscuous binding.
H-Bond Donors 2 (Amine)Key interaction points for acidic residues (Asp/Glu).
H-Bond Acceptors 3 (2 Ethers, 1 Amine)Water solvation and backbone interactions.
Rotatable Bonds 1 (C-N bond)Low flexibility = Lower entropic cost.

Quality Control & Preparation Protocol

Objective: Ensure fragment integrity before screening. Primary amines can absorb atmospheric CO₂ to form carbamates or salts, leading to false negatives in screening.

Reagents:

  • DMDM-NH2 (Solid or Oil)

  • DMSO-d6 (99.9% D)

  • Phosphate Buffer (PBS), pH 7.4

Protocol:

  • Purity Check (qNMR): Dissolve 5 mg of DMDM-NH2 in 600 µL DMSO-d6. Acquire a 1H-NMR spectrum.

    • Checkpoint: Verify the integration of the gem-dimethyl singlet (approx. 0.9–1.2 ppm) against the methylene protons.

    • Warning: Look for a broad peak >8.0 ppm or shifts in the methylene signals, indicating carbamate formation. If present, treat the sample with dilute HCl and re-freebase or use freshly purchased stock.

  • Stock Preparation: Prepare a 200 mM stock solution in 100% DMSO.

    • Storage: Store at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Aqueous Solubility Test: Dilute stock to 1 mM in PBS (pH 7.4).

    • Observation: The solution should remain clear. Turbidity suggests aggregation (unlikely for this hydrophilic fragment but critical to verify).

Biophysical Screening Protocol: Ligand-Observed NMR

Because DMDM-NH2 is a low-molecular-weight fragment, its binding affinity (


) is likely in the millimolar range (0.5 mM – 5 mM). Surface Plasmon Resonance (SPR) can be challenging due to the fast off-rates. Saturation Transfer Difference (STD) NMR  is the gold standard for validating this interaction.

Experimental Logic: We utilize the magnetization transfer from the protein (saturated) to the transiently bound ligand. Only ligands that bind and exchange rapidly will show an STD signal.

Workflow Diagram (DOT):

STD_NMR_Workflow cluster_logic Mechanism of Detection Sample_Prep Sample Prep (100:1 Ligand:Protein) Pulse_Seq Pulse Sequence (On-Resonance vs Off-Resonance) Sample_Prep->Pulse_Seq 500/600 MHz NMR Difference Difference Spectrum (I_off - I_on) Pulse_Seq->Difference Subtraction Analysis Epitope Mapping (Identify Contact Atoms) Difference->Analysis Signal Intensity

Figure 1: STD-NMR workflow for detecting transient binding of DMDM-NH2.

Step-by-Step Protocol:

  • Sample Composition:

    • Protein: 5–10 µM (Target).

    • Ligand (DMDM-NH2): 500 µM – 1 mM (100-fold excess).

    • Buffer: D₂O/PBS buffer (minimize H₂O signal).

  • Pulse Sequence: Apply a train of Gaussian pulses for 2–3 seconds to saturate protein methyls (typically at 0 to -1 ppm) or aromatics (>7 ppm).

    • Note: Ensure the DMDM-NH2 gem-dimethyl signals do not overlap with the saturation frequency.

  • Data Acquisition:

    • Acquire On-Resonance (protein saturated) and Off-Resonance (control) spectra interleaved.

  • Analysis: Subtract On from Off.

    • Positive Hit: Signals corresponding to the gem-dimethyl or the methylene bridge appear in the difference spectrum.

    • Epitope Mapping: If the gem-dimethyl signal is stronger than the amine-adjacent methylene, the hydrophobic dimethyl region is likely the primary contact point with the protein pocket.

Chemical Elaboration: The "Grow" Strategy

Once binding is validated, the methanamine (-CH₂NH₂) serves as the vector. The goal is to grow into adjacent sub-pockets to increase potency (from mM to µM/nM).

Synthetic Logic: We employ Parallel Medicinal Chemistry (PMC) . The primary amine is reacted with a library of electrophiles (acids, sulfonyl chlorides, aldehydes).

Reactions:

  • Amide Coupling (High Priority):

    • Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.

    • Rationale: Creates a stable amide bond; the carbonyl oxygen adds a new H-bond acceptor.

  • Reductive Amination:

    • Reagents: Aldehyde (R-CHO), NaBH(OAc)₃, DCE.

    • Rationale: Retains the basicity of the amine (can be protonated to interact with Asp/Glu).

  • Urea Formation:

    • Reagents: Isocyanate (R-NCO), DCM.

    • Rationale: Adds both H-bond donor and acceptor character.

Elaboration Workflow (DOT):

Elaboration_Strategy Hit DMDM-NH2 Hit (mM Affinity) Vector Vector Analysis (Crystal Structure/Docking) Hit->Vector Define Exit Vector Synthesis Parallel Synthesis (96-well format) Hit->Synthesis Library Electrophile Library (Acids, Aldehydes) Vector->Library Select Reagents Library->Synthesis Amide Coupling Screen SPR/FRET Screening (Potency Check) Synthesis->Screen Lead Lead Series (µM Affinity) Screen->Lead SAR Analysis

Figure 2: Fragment-to-Lead elaboration workflow using the amine vector.

Case Study Application: Targeting a Kinase Hinge

Hypothetical Scenario based on structural logic: A researcher targets a kinase where the hinge region contains a specific Methionine gatekeeper.

  • Docking: DMDM-NH2 is docked. The ether oxygens of the dioxane ring act as the hinge binder (acceptor).

  • Vector: The methanamine points towards the solvent-exposed region or the ribose pocket.

  • Elaboration: The amine is coupled with a heteroaromatic acid (e.g., pyrazole-carboxylic acid).

  • Result: The gem-dimethyl group occupies a small hydrophobic pocket near the gatekeeper, providing selectivity over other kinases that lack space for the bulky dimethyls. The new amide tail picks up additional interactions in the solvent channel.

  • Outcome: Potency improves from 2 mM (fragment) to 5 µM (lead).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Enamine Ltd. (2025). Fsp3-enriched Fragment Libraries. Link

  • Bolchi, C., et al. (2020).[2] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[2] European Journal of Medicinal Chemistry, 200, 112419.[2] Link

Sources

Application Note: Reaction Optimization for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process development and reaction optimization for the synthesis of (3,3-dimethyl-1,4-dioxan-2-yl)methanamine , a high-value pharmacophore in modern medicinal chemistry. Due to the steric bulk imposed by the gem-dimethyl group, standard Williamson ether synthesis protocols often fail, leading to low yields or polymerization. This guide introduces a robust, scalable Two-Phase Cyclization Protocol that leverages the Thorpe-Ingold effect while mitigating steric hindrance during nucleophilic attack. We provide critical insights into regiocontrol, impurity management, and downstream functionalization to the primary amine.

Introduction & Scientific Rationale

The Pharmacophore

The 1,4-dioxane ring is a classic bioisostere for morpholine, piperidine, and cyclohexane rings, offering improved water solubility and distinct metabolic stability profiles. The introduction of a gem-dimethyl group at the C3 position serves two critical functions:

  • Conformational Locking: via the Thorpe-Ingold effect , which restricts bond rotation and pre-organizes the molecule for binding to target proteins (e.g., kinases).

  • Metabolic Blocking: The methyl groups protect the adjacent C-H bonds from cytochrome P450-mediated oxidation, extending the half-life of the drug candidate.

The Synthetic Challenge

Synthesizing 2,3-disubstituted dioxanes is kinetically challenging. The gem-dimethyl group creates significant steric hindrance, impeding the intermolecular attack required for ring closure. Standard protocols using strong bases often result in elimination side products or oligomerization of the starting diol.

Retrosynthetic Strategy

Our optimized route bypasses the direct alkylation of hindered alcohols. Instead, we utilize a Lewis Acid-catalyzed epoxide opening followed by a base-mediated intramolecular displacement.

Retrosynthesis Target (3,3-Dimethyl-1,4-dioxan-2-yl) methanamine Azide Intermediate Azide (Safety Critical) Target->Azide Staudinger Reduction Alcohol (3,3-Dimethyl-1,4-dioxan-2-yl) methanol Azide->Alcohol Activation & Displacement Precursor 2,2-Dimethyl-1,3-propanediol + Epichlorohydrin Alcohol->Precursor Lewis Acid Opening & Cyclization

Figure 1: Retrosynthetic dissection of the target molecule highlighting the critical intermediate.

Phase 1: Constructing the Dioxane Core

Objective: Synthesis of (3,3-dimethyl-1,4-dioxan-2-yl)methanol.

Mechanism & Causality

The reaction proceeds via the opening of epichlorohydrin by 2,2-dimethyl-1,3-propanediol.

  • Why Lewis Acid? A Lewis acid (e.g., BF3·OEt2) activates the epoxide oxygen, making the ring susceptible to attack by the hindered diol. This is superior to basic conditions, which would require deprotonating a hindered alcohol.

  • Regioselectivity: The nucleophile attacks the least hindered carbon of the epoxide (C3 of epichlorohydrin), which is crucial. Attack at the substituted carbon would lead to the wrong isomer.

Experimental Protocol (Optimized)

Reagents:

  • 2,2-Dimethyl-1,3-propanediol (1.0 equiv)

  • Epichlorohydrin (1.2 equiv)

  • BF3·OEt2 (0.05 equiv) - Catalyst

  • NaOH (50% aq. solution, 2.5 equiv)

  • Toluene (Solvent)[1][2]

Step-by-Step Workflow:

  • Catalyst Activation: In a dry reactor under N2, dissolve 2,2-dimethyl-1,3-propanediol in Toluene (5V). Cool to 0–5°C. Add BF3·OEt2 dropwise.

    • Control Point: Exotherm management. Maintain T < 10°C.

  • Epoxide Addition: Add Epichlorohydrin slowly over 1 hour.

    • Rationale: Slow addition prevents the homopolymerization of epichlorohydrin.

  • Ring Opening: Warm to 45°C and stir for 4 hours. Monitor consumption of epoxide by GC-FID.

    • Target: >95% conversion to the chlorohydrin intermediate.

  • Cyclization (The Critical Step): Cool to 20°C. Add 50% NaOH solution and tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 equiv) as a phase transfer catalyst.

  • Heating: Heat to 85°C for 12 hours.

    • Mechanism:[3] The Phase Transfer Catalyst shuttles hydroxide ions into the organic layer, deprotonating the alcohol, which then displaces the chloride to close the ring.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO4 and concentrate. Distill under reduced pressure (approx. 80°C @ 10 mbar) to obtain the alcohol.

Data Summary: Solvent Screening for Cyclization

SolventBaseTemp (°C)Yield (%)Purity (GC)Notes
Toluene 50% NaOH 85 82% 96% Best balance of rate/purity.
THFNaH6545%88%Low conversion; salt precipitation issues.
DMFK2CO310060%91%Difficult solvent removal; colored impurities.
DCMNaOH40<10%N/ATemperature too low for hindered cyclization.

Phase 2: Functionalization to the Amine

Objective: Convert the alcohol to the primary amine via the azide.

Activation & Displacement

Direct amination of hindered alcohols is poor. We employ a Mesylate (Ms) activation followed by Azide displacement.

Protocol:

  • Mesylation: React the alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and TEA (1.5 equiv) in DCM at 0°C.

    • Note: The reaction is fast (< 2 hours). Quench with NaHCO3.

  • Azidation: Dissolve the crude mesylate in DMF. Add NaN3 (1.5 equiv). Heat to 90°C for 6 hours.

    • Safety:Do not use DCM with azides (risk of diazidomethane). Use a blast shield.

  • Staudinger Reduction:

    • Add PPh3 (1.2 equiv) to the azide solution (THF/Water 10:1).

    • Stir at RT until N2 evolution ceases (approx. 3 hours).

    • Heat to 50°C for 1 hour to hydrolyze the aza-ylide intermediate.

Process Optimization Logic (DoE)

The following decision tree illustrates the logic applied during optimization to maximize yield and safety.

OptimizationLogic Start Start: Cyclization Optimization CheckSterics Is substrate hindered? Start->CheckSterics SolventChoice Solvent Selection CheckSterics->SolventChoice Yes (Gem-dimethyl) PolarAprotic Polar Aprotic (DMF/DMSO) High Temp SolventChoice->PolarAprotic Traditional Route Biphasic Biphasic (Toluene/H2O) + PTC SolventChoice->Biphasic Optimized Route Result1 Dark impurities Difficult workup PolarAprotic->Result1 Result2 Clean conversion Easy separation Biphasic->Result2

Figure 2: Decision matrix comparing traditional polar aprotic cyclization vs. the optimized biphasic PTC method.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Polymerization of EpichlorohydrinReduce addition rate; Ensure T < 10°C during addition.
Incomplete Cyclization Poor phase transferIncrease agitation speed (RPM); Verify TBAHS quality.
Azide Step Stalled Steric hindrance at C2Increase temperature to 95°C; Switch solvent to DMSO.
Emulsion in Workup Surfactant formationFilter through Celite; Add saturated brine; Use warm toluene.

References

  • Thorpe-Ingold Effect in Cyclization

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. Link

  • Synthesis of Substituted 1,4-Dioxanes

    • ChemicalBook. (2011). Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride (Patent CN101985441B).Link

  • Epichlorohydrin Ring Opening Mechanisms

    • ResearchGate. (2025).[4][5] Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects.Link

  • Staudinger Reduction Protocol

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

Sources

Troubleshooting & Optimization

Solving solubility issues of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Introduction: Navigating the Solubility of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Welcome to the dedicated technical support guide for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine. This molecule, with its unique combination of a primary amine, a dioxane (cyclic ether) structure, and sterically hindering dimethyl groups, presents a distinct solubility profile that can be challenging for researchers in synthetic chemistry and drug development. Its amphiphilic nature—possessing both polar and nonpolar regions—requires a nuanced approach to solvent selection.

This guide is designed to provide you with a framework for understanding and systematically overcoming solubility issues. We will move from foundational principles to actionable troubleshooting protocols, empowering you to achieve stable and effective solutions for your experimental needs.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility behavior of any compound is dictated by its structure. Before attempting to dissolve (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, it is crucial to understand its key chemical features. The principle of "like dissolves like" is fundamental; polar solvents are effective for polar solutes, and nonpolar solvents for nonpolar solutes.[1][2]

Table 1: Predicted Physicochemical Properties and Their Impact on Solubility

FeatureStructural ComponentPredicted PropertyImpact on Solubility
Hydrogen Bond Donor Primary Amine (-NH₂)StrongPromotes solubility in protic polar solvents (e.g., alcohols, water) that can accept hydrogen bonds.[3]
Hydrogen Bond Acceptor Amine (-NH₂) & Dioxane Ether (-O-)StrongEnhances solubility in polar solvents, especially those that can donate hydrogen bonds (protic solvents). The ether linkages contribute significantly to its polar character.[3]
Basicity Primary Amine (-NH₂)Weak Lewis BaseAllows for pH-mediated solubility enhancement. In acidic conditions, it can form a protonated ammonium salt, which is significantly more soluble in polar solvents.
Hydrophobicity Dimethyl Group & Carbon BackboneModerateThe alkyl portions of the molecule create nonpolar regions, contributing to solubility in organic solvents with some nonpolar character and limiting its solubility in highly polar solvents like water.
Expert Insight: Beyond Polarity with Hansen Solubility Parameters (HSP)

For a molecule with mixed characteristics like this, a simple polarity index can be misleading. We recommend considering Hansen Solubility Parameters (HSP), which deconstruct solubility into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[4][5] This framework is invaluable for rationally selecting solvents or designing co-solvent blends to precisely match the solute's properties, a key strategy in pharmaceutical development.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility expectation for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine? A: Based on its structure, the compound is expected to have good solubility in polar organic solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[3][8] Its solubility in nonpolar solvents such as hexane or toluene will likely be limited due to the strong polar contributions of the amine and ether groups.

Q2: Why is my compound immiscible with hexane? A: Hexane is a nonpolar solvent, capable only of weak van der Waals interactions. The primary amine and dioxane ether groups in your molecule require strong dipole-dipole interactions and hydrogen bonding to be effectively solvated.[9] The significant mismatch in intermolecular forces prevents dissolution.

Q3: The compound is only sparingly soluble in water. Shouldn't the amine group make it water-soluble? A: While the primary amine can form hydrogen bonds with water, the solubility of amines decreases as the size of the hydrophobic alkyl part increases. The carbon backbone and the dimethyl groups create a significant nonpolar region that resists solvation by water, leading to limited solubility.

Q4: I tried heating the solution, and the compound dissolved, but it crashed out upon cooling. What happened? A: You created a supersaturated solution. The solubility of most solid compounds increases with temperature.[9] By heating, you dissolved more solute than is stable at room temperature. Upon cooling, the solution could no longer hold the excess solute, causing it to precipitate. This indicates you are above the compound's standard saturation point in that solvent.

Section 3: Systematic Troubleshooting Guide

Encountering solubility issues is a common experimental hurdle. This section provides a logical, step-by-step process to diagnose and solve these problems.

Problem: My compound will not dissolve at the desired concentration in my selected solvent.

This is the most frequent challenge. Before proceeding to complex solutions, a quick assessment is necessary.

The first step is to rule out common oversights. The following workflow provides a logical sequence for your initial investigation.

G A Start: Solubility Issue (Compound will not dissolve) B Is the solvent class appropriate? (e.g., using polar solvent for polar molecule) A->B C Is the compound pure? (Check for impurities via NMR/LCMS) B->C Yes F STOP: Re-evaluate solvent choice. Consult Solvent Screening Protocol. B->F No D Is the desired concentration realistic? (Have you exceeded saturation limit?) C->D Yes G STOP: Purify the compound. Insolubles may be impurities. C->G No E Proceed to Solution Pathways D->E Yes H STOP: Determine max solubility. Lower concentration if possible. D->H No

Caption: Initial diagnostic workflow for solubility failures.

If this initial assessment does not resolve the issue, proceed to the following solution pathways.

Solution Pathway 1: Systematic Solvent Screening

Causality: Your initial solvent choice may not be an optimal match for the compound's specific blend of polar, nonpolar, and hydrogen-bonding characteristics. A systematic screen is the most reliable way to identify a suitable solvent.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh approximately 5-10 mg of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine into several small, labeled vials (e.g., 1.5 mL glass vials).

  • Solvent Selection: Choose a representative set of solvents from different classes. See Table 2 for suggestions.

  • Initial Addition: Add a measured aliquot of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Agitation: Mix vigorously using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Titration: If not fully dissolved, continue adding solvent in measured aliquots (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility (e.g., in mg/mL).

  • Repeat: Repeat steps 3-7 for each selected solvent.

Table 2: Recommended Solvents for Screening

Solvent ClassSolventBoiling Point (°C)Polarity IndexKey Interaction Feature
Polar Protic Methanol655.1Excellent H-bond donor/acceptor
Ethanol785.2Good H-bond donor/acceptor
Isopropanol823.9Moderate H-bond donor/acceptor
Polar Aprotic Dichloromethane (DCM)403.1Dipole interactions, no H-bond donation
Tetrahydrofuran (THF)664.0H-bond acceptor (ether)
Acetonitrile (ACN)825.8Strong dipole, weak H-bond acceptor
Dimethylformamide (DMF)1536.4Strong dipole, strong H-bond acceptor
Dimethyl sulfoxide (DMSO)1897.2Very strong dipole, strong H-bond acceptor
Nonpolar Toluene1112.4Aromatic π-π interactions
Hexane / Heptane69 / 980.0Van der Waals forces only

(Data compiled from various sources, including[10])

Solution Pathway 2: Co-Solvency

Causality: It is often the case that no single solvent provides the perfect environment. Co-solvency involves blending two or more miscible solvents to create a mixture with finely tuned properties that better match the solute's needs.[11] This is a powerful technique for dissolving compounds with mixed polarity.

G cluster_0 Solute Profile (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine cluster_1 Solvent System Solute Polar Head (Amine/Ether) + Nonpolar Tail (Alkyl Groups) Blend Optimal Co-Solvent Blend (e.g., 30% THF in Water) Balances interactions for both parts Solute->Blend Optimal Dissolution SolventA Solvent A (e.g., Water) Good for Polar Head Poor for Nonpolar Tail SolventA->Blend Mix SolventB Solvent B (e.g., THF) Poor for Polar Head Good for Nonpolar Tail SolventB->Blend Mix

Caption: Conceptual model of a co-solvent strategy.

Experimental Protocol: Co-Solvent Titration

  • Identify Leads: From your solvent screen, identify one solvent in which the compound is highly soluble (Solvent A) and another miscible solvent in which it is poorly soluble (Solvent B). A common pair is a good organic solvent and an aqueous buffer or anti-solvent.

  • Initial Dissolution: Dissolve a known mass of your compound in a minimal volume of Solvent A to create a concentrated stock solution.

  • Titration: Slowly add Solvent B (the "anti-solvent") to the stock solution while stirring.

  • Observe Precipitation: Note the volume of Solvent B at which the solution becomes cloudy or precipitation begins. This defines the boundary of your solubility window.

  • Optimization: Prepare several small-scale mixtures of Solvent A and Solvent B in different ratios (e.g., 90:10, 80:20, 70:30) and test the solubility of your compound in each to find the optimal ratio that maximizes solubility.

Solution Pathway 3: pH Modification

Causality: The primary amine group on your molecule is basic and will accept a proton (H+) in an acidic environment. This forms an ammonium salt, which is an ionic species. Ionic compounds are typically much more soluble in polar solvents than their neutral counterparts. This is one of the most effective methods for increasing the solubility of basic compounds.

Experimental Protocol: pH Adjustment for Solubility

  • Solvent Selection: Choose a polar solvent in which the compound has at least minimal solubility (e.g., water, methanol, or an ethanol/water mixture).

  • Dispersion: Suspend a known amount of your compound in the chosen solvent to create a slurry.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl or 1% acetic acid in the same solvent) dropwise.

  • Monitor pH & Clarity: Monitor the pH of the slurry (using a pH meter or pH paper) and observe the clarity of the solution.

  • Endpoint: Continue adding acid until the compound fully dissolves. Record the final pH.

  • Caution: Be aware that altering the pH may affect the stability of your compound or its suitability for downstream applications. Always perform a stability check on the final solution. This method is not suitable if the free-base form of the amine is required for your reaction.

References

  • West, T. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • Jassim, M. B. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

  • Jassim, M. B. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Pharmaceutical and Cosmetic Preparations. [Link]

  • Koliadych, O., et al. (2021). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Farmatsevtychnyi zhurnal. [Link]

  • UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. University College London. [Link]

  • Pharmapproach. (2024). Enhancing solubility of poorly soluble drugs using various techniques. [Link]

  • Singh, S., & Kaur, H. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Kumar, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • IJSDR. (2023). Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Chemistry LibreTexts. (2024). Structure and Properties of Amines. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. [Link]

  • Vapourtec. (n.d.). Solvent Miscibility Chart. [Link]

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Technical Support Center: Purification of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this valuable compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve issues.

Question 1: My final product, (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, shows persistent impurities after distillation. What are the likely culprits and how can I remove them?

Answer:

Persistent impurities following the distillation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine are often structurally similar byproducts from the synthesis. Common contaminants can include unreacted starting materials, partially reacted intermediates, or byproducts from side reactions.

Common Impurities and Their Removal:

ImpurityLikely SourceRecommended Purification Strategy
Starting Aldehyde/Ketone Incomplete reductive aminationA secondary purification by flash column chromatography on silica gel is often effective.[1]
N-Oxide of the Amine Oxidation of the amine during workup or storageTreatment with a mild reducing agent, followed by re-purification, can be effective. Store the purified amine under an inert atmosphere.
Dimeric or Polymeric Byproducts Side reactions during synthesisFractional distillation under reduced pressure may separate these higher boiling point impurities.
Ring-Opened Byproducts Cleavage of the dioxane ring under acidic or harsh thermal conditionsCareful control of pH and temperature during synthesis and purification is crucial. If present, chromatographic separation is the most likely solution.

Experimental Protocol: Flash Column Chromatography for Amine Purification

Flash chromatography can be challenging for amines due to their basicity and interaction with acidic silica gel.[2] Here is a protocol designed to mitigate these issues:

  • Column Packing: Use a silica gel slurry packed in a non-polar solvent like hexane.

  • Solvent System: A gradient of ethyl acetate in hexane is a good starting point. To minimize peak tailing, add a small amount of a competing amine, such as triethylamine (0.1-1% v/v), to the mobile phase.[3]

  • Sample Loading: Dissolve the crude amine in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Gradually increase the polarity of the mobile phase to elute the desired amine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the pure product.

Question 2: I am observing significant foaming during the workup and extraction of my amine intermediate. What causes this and how can I prevent it?

Answer:

Foaming is a frequent issue when working with amines, often caused by the presence of surfactants or other contaminants in the reaction mixture.[4] It can also be exacerbated by vigorous agitation during extractions.

Causes and Solutions for Foaming:

CauseSolution
Presence of Surfactant-like Impurities Add a small amount of a defoaming agent, such as a silicone-based antifoam. Alternatively, allow the mixture to stand, and the foam may break on its own.
Vigorous Shaking During Extraction Gently invert the separatory funnel instead of shaking vigorously. This will still allow for efficient extraction while minimizing emulsion and foam formation.
High Concentration of Amine Salt Dilute the reaction mixture with more solvent before extraction. This can reduce the concentration of the species causing the foaming.

Question 3: My recrystallization of an amine intermediate is failing to produce crystals, or is yielding an oil. What can I do to induce crystallization?

Answer:

Recrystallization of amines can be tricky due to their polarity and potential for strong intermolecular interactions.[5] Oiling out is a common problem.

Troubleshooting Recrystallization:

  • Solvent Selection is Key: The principle of recrystallization is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[6] Experiment with a range of solvents and solvent mixtures. For amines, consider solvents like isopropanol, acetonitrile, or mixtures of a polar solvent with a non-polar anti-solvent like hexane or diethyl ether.

  • Inducing Crystallization: If crystals do not form upon cooling, try the following techniques:[6]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.

    • Cooling Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Slow cooling often leads to larger, purer crystals.[6]

  • Consider Salt Formation: Amines can often be purified by converting them to a salt (e.g., hydrochloride or acetate), recrystallizing the salt, and then neutralizing it to recover the free amine.[5][7] This can significantly alter the solubility and crystallization properties.

Experimental Protocol: Recrystallization of an Amine Salt

  • Dissolve the crude amine in a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of an acid (e.g., HCl in isopropanol or acetic acid) until the pH is acidic.

  • Heat the solution to dissolve any precipitated salt.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.[8]

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is excellent for assessing the purity of volatile amines and identifying volatile impurities.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a versatile technique for non-volatile impurities. For amines, using a column with a stationary phase designed for basic compounds or adding a modifier to the mobile phase can improve peak shape.[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity without a reference standard.[8]

  • Titration: Acid-base titration is a simple and accurate method to determine the molar concentration of the amine functional group.[8]

Q2: How should I properly store purified (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine to prevent degradation?

A2: Amines, in general, are susceptible to oxidation and can react with atmospheric carbon dioxide.[7] To ensure the long-term stability of your purified compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For extra precaution, especially for long-term storage, refrigeration is recommended.

Q3: Are there any specific safety precautions I should take when working with (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine and its intermediates?

A3: Yes, standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Amines can be corrosive and may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific compound and any reagents you are using.

Visualizing Purification Workflows

A logical approach to purification is essential for achieving high purity in a time-efficient manner. The following diagram illustrates a typical decision-making workflow for the purification of a crude amine intermediate.

PurificationWorkflow start Crude Amine Intermediate initial_analysis Initial Purity Assessment (GC/LC-MS, NMR) start->initial_analysis decision1 Purity > 95%? initial_analysis->decision1 distillation Fractional Distillation decision1->distillation No final_analysis Final Purity Analysis decision1->final_analysis Yes chromatography Column Chromatography distillation->chromatography recrystallization Recrystallization / Salt Formation chromatography->recrystallization recrystallization->final_analysis final_product Pure Amine Intermediate final_analysis->final_product

Caption: A decision tree for the purification of amine intermediates.

References

  • Groppi, F., et al. (2019). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 617(1-2), 1-21. [Link]

  • Jhu, S.-C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 28(3), 485-496. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Jhu, S.-C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 28(3), 485-496. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

  • ResearchGate. How could I distille dioxane?. [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]

  • Sulfur Recovery Engineering Inc. Troubleshooting — SRU and Amine Blog. [Link]

  • ResearchGate. How could I recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • National Center for Biotechnology Information. (2020). Toxicological Profile for 1,4-Dioxane. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents. (1986).
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • NurdRage. (2017). Make Dioxane from Antifreeze. YouTube. [Link]

  • ResearchGate. (2021). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Solvent: 1,4-dioxane. [Link]

  • Google Patents. (2021).
  • Wired Chemist. Recrystallization. [Link]

  • New York State Department of Health. (2019). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. [Link]

  • Organic Syntheses. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

  • Google Patents. (2012). Synthesis process of (2R)-(1,4-dioxane-2-yl).
  • Royal Society of Chemistry. (2015). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances, 5(10), 7435-7438. [Link]

  • National Center for Biotechnology Information. (2022). Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1. [Link]

Sources

Technical Support Center: Handling (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYGRO-DIOX-001 Status: Open Priority: High (Impact on Stoichiometry & Yield) Subject: Troubleshooting hygroscopicity, weighing errors, and storage of dioxane-amine salts.

Executive Summary: The Nature of the Beast

You are likely working with (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Hydrochloride . While the dioxane ring itself is chemically robust (an ether), the primary amine hydrochloride moiety is notoriously hygroscopic and potentially deliquescent .

The Core Problem: The salt lattice energy is easily overcome by the hydration energy of atmospheric water. This leads to:

  • Stoichiometric Drift: You think you are adding 1.0 equiv, but you are adding 0.8 equiv of amine and 0.2 equiv of water.

  • Reagent Hydrolysis: The absorbed water hydrolyzes sensitive coupling reagents (e.g., acid chlorides, activated esters) before they react with the amine.

  • Physical Handling: The powder turns into a sticky gum, making transfer impossible.

This guide provides the protocols to stabilize, weigh, and recover your material.[1][2]

Module 1: Intake & Storage (First Line of Defense)

Q: My material arrived, and it looks fine. How do I keep it that way?

A: The clock starts the moment you break the supplier's seal. Do not store this salt in the original bottle without secondary protection.

The "Double-Barrier" Protocol
  • Primary Container: Ensure the cap has a Teflon/PTFE liner. Parafilm is permeable to water vapor over time; do not rely on it alone.

  • Secondary Environment: Place the primary bottle inside a vacuum desiccator containing active desiccant (Phosphorous Pentoxide

    
     is best; Indicating Silica Gel is acceptable but slower).
    
  • Inert Gas: If possible, backfill the bottle with Argon (heavier than air) before closing.

Warning: Do not store in a standard fridge/freezer unless the container is hermetically sealed (e.g., heat-sealed foil bag). A cold bottle opened in warm lab air will act as a condenser, instantly soaking the salt.

Module 2: Precision Weighing (The Common Pain Point)

Q: The mass keeps increasing on the balance while I weigh it. What do I do?

A: You are observing rapid hydration kinetics. You must switch from "Static Weighing" to "Difference Weighing" or "Solvent Handling."

Method A: Weighing by Difference (For Solid Transfer)

Use this when you need solid material in the reaction vessel.

  • Dry a capped vial containing the bulk salt (see Module 4).

  • Tare the balance to zero.[3]

  • Place the entire capped vial on the balance. Record Mass

    
    .
    
  • Remove vial, quickly transfer an estimated amount to your reaction, and recap immediately.[2]

  • Weigh the capped vial again. Record Mass

    
    .
    
  • Mass Added =

    
    .
    
    • Why this works: The balance never sees the open hygroscopic material, eliminating drift from moisture absorption during the read time.

Method B: Stock Solution (Recommended)

Use this for high-throughput or repeated reactions.

Dissolve the entire bottle (or a large batch) into a dry solvent (e.g., MeOH, DMSO, or DMF) to create a stock solution of known concentration (e.g., 1.0 M).

  • Benefit: Liquids are easier to handle than sticky solids.

  • Storage: Store over 3Å or 4Å molecular sieves to keep it anhydrous.

Visual Workflow: Weighing Strategy

WeighingLogic Start Start: Need to Weigh Salt IsSticky Is the salt clumping or sticky? Start->IsSticky DryFirst STOP: Perform Drying Protocol (See Module 4) IsSticky->DryFirst Yes MethodChoice Choose Transfer Method IsSticky->MethodChoice No (Free flowing) DryFirst->MethodChoice DiffWeigh Method A: Difference Weighing (Minimize Air Exposure) MethodChoice->DiffWeigh Solid Reagent Needed StockSol Method B: Stock Solution (Dissolve in MeOH/DMF + Sieves) MethodChoice->StockSol Liquid Handling OK Reaction Proceed to Reaction (Apply Correction Factor) DiffWeigh->Reaction StockSol->Reaction

Figure 1: Decision matrix for handling hygroscopic salts to ensure accurate stoichiometry.

Module 3: Stoichiometry & Reaction Troubleshooting

Q: My amide coupling yield is low (30-50%). Could the water be the cause?

A: Yes. If your salt has absorbed 10% water by weight, you are undercharging the amine and introducing a nucleophile (water) that destroys your activated ester.

The Correction Factor

If you cannot dry the material immediately, you must determine the water content (Karl Fischer Titration is best; NMR is a backup) and adjust your calculations.

NMR Check: Run a proton NMR in


.
  • Look for a broad singlet (exchangeable) that does not integrate to the expected amine/ammonium count.

  • Look for the distinct

    
     peak in DMSO (usually around 3.33 ppm, but shifts with concentration/pH).
    

Stoichiometry Adjustment Table:

Water Content (wt%)Actual MW ( g/mol )Correction FactorAction Required
< 1% ~181.6 (Pure HCl salt)1.00None. Proceed.
5% ~191.11.05Multiply weighed mass by 1.05 to get target moles.
10% ~201.71.11CRITICAL: Add excess coupling reagent (1.2 equiv) to account for hydrolysis.
> 15% N/AN/ASTOP. Material is compromised. Dry immediately.

Note: Assumes (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine HCl MW ≈ 181.66 g/mol .

Module 4: Recovery & Drying Protocols

Q: It turned into a goo/paste. Can I save it?

A: Yes. The dioxane ring is stable. The salt has just deliquesced.

Protocol A: Vacuum Oven (Fastest)
  • Container: Spread the material thin in a wide-mouth glass vial or watch glass.

  • Temp: Set oven to 40–50°C . (Do not exceed 60°C initially to avoid melting the hydrated crystal phase).

  • Vacuum: Apply full vacuum (< 5 mbar).

  • Duration: 12–24 hours.

  • Check: Material should return to a free-flowing white powder.

Protocol B: Chemical Desiccation (Gentle)
  • Place the open vial in a desiccator.[4]

  • Desiccant: Phosphorous Pentoxide (

    
    )  is required. Silica gel is too weak for deliquesced amines.
    
  • Apply vacuum to the desiccator.[5][6]

  • Leave for 48 hours.

Protocol C: Azeotropic Drying (If you need to react NOW)

If you cannot wait for oven drying:

  • Dissolve the wet "goo" in Toluene (or Benzene/DCM if solubility permits).

  • Rotovap down to dryness. The solvent will carry the water away (azeotrope).

  • Repeat 3x.

  • Redissolve in your anhydrous reaction solvent.

Visual Workflow: Drying Decision Tree

DryingProtocols Input Wet/Clumped Salt Urgency How urgent is the reaction? Input->Urgency HighUrg High Urgency (< 2 hours) Urgency->HighUrg LowUrg Low Urgency (Overnight) Urgency->LowUrg Azeotrope Azeotropic Drying (Dissolve in Toluene -> Rotovap 3x) HighUrg->Azeotrope VacOven Vacuum Oven (45°C, <5 mbar, 12h) LowUrg->VacOven Desiccator Vacuum Desiccator (P2O5, 48h) LowUrg->Desiccator Success Ready for Use Azeotrope->Success Check Check: Free Flowing? VacOven->Check Desiccator->Check Check->VacOven No (Repeat) Check->Success Yes

Figure 2: Workflow for recovering wet amine salts based on experimental urgency.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying organic salts and solvents).

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic Materials. (General protocols for weighing and storage).

  • Hiranuma. Determination of Water Content in Amines Using Karl Fischer Titration. (Specifics on buffering amine titrations).

  • Gabriel, C. M., et al. (2015).[7] Amide and Peptide Bond Formation in Water. Organic Letters. (Discusses the impact of water on coupling reagents).

Sources

Technical Support Center: Amide Coupling with (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to minimize side reactions and optimize your synthetic outcomes. The unique structure of this amine, featuring a sterically hindered primary amine adjacent to an acid-sensitive acetal, presents specific challenges that require careful consideration of reaction conditions and reagent selection.

I. Understanding the Challenges: A Proactive Approach to Troubleshooting

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine that can lead to side reactions.

  • Steric Hindrance: The presence of two methyl groups on the carbon adjacent to the amine-bearing carbon creates significant steric bulk. This can hinder the approach of the amine to the activated carboxylic acid, slowing down the desired amide bond formation and potentially allowing side reactions to become more prominent. For sterically hindered amines, standard coupling reagents may be inefficient.[1][2] More potent coupling reagents are often required to overcome the high activation energy barrier.[3]

  • Acid Sensitivity of the 1,4-Dioxane Ring: The 1,4-dioxane ring is a cyclic acetal. Acetals are susceptible to hydrolysis under acidic conditions, which can lead to ring-opening and the formation of unwanted byproducts.[4] This is a critical consideration when choosing coupling reagents and additives, as many standard protocols utilize acidic conditions or generate acidic byproducts.

  • Common Amide Coupling Side Reactions: Beyond the specific challenges of this amine, general side reactions associated with amide bond formation, particularly when using carbodiimide reagents, must be considered:

    • N-Acylurea Formation: A common side reaction with carbodiimides (e.g., DCC, EDC) where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[5]

    • Racemization: If the carboxylic acid partner is chiral, racemization at the alpha-carbon can occur, especially with highly activating coupling conditions.[6]

    • Dehydration of Primary Amides: If the carboxylic acid partner contains a primary amide (e.g., asparagine, glutamine), dehydration to the corresponding nitrile can be a significant side reaction.[6]

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your coupling reactions in a direct question-and-answer format.

Question 1: My reaction is very slow or is not going to completion, even with a standard carbodiimide coupling agent like EDC/HOBt. What is the likely cause and how can I improve the conversion?

Answer:

The primary culprit here is likely the steric hindrance of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine. Standard carbodiimide reagents may not be potent enough to facilitate the coupling of this sterically demanding amine at a reasonable rate.

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: For sterically hindered couplings, uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[1][7] These reagents form highly reactive activated esters that can overcome the steric barrier. For extremely challenging cases, consider the in-situ generation of acyl fluorides.[8]

  • Optimize Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this must be done with caution to avoid decomposition of reagents and products. A modest increase to 40-50 °C is a reasonable starting point. Microwave-assisted synthesis can also be a powerful tool for accelerating slow reactions.[1]

  • Pre-activation of the Carboxylic Acid: In a separate vessel, pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a short period (1-5 minutes) before adding the amine. This ensures the activated species is readily available for reaction with the sterically hindered amine.

  • Increase Reaction Time: Due to steric hindrance, the reaction may simply require more time to reach completion. Monitor the reaction by a suitable technique (e.g., LC-MS, TLC) and allow it to proceed for an extended period (e.g., 12-24 hours) if necessary.

Question 2: I am observing a significant amount of an unknown byproduct with a lower molecular weight than my expected product. What could this be and how can I prevent its formation?

Answer:

This is a strong indication of the acid-catalyzed hydrolysis of the 1,4-dioxane ring. Many coupling protocols generate acidic byproducts (e.g., HCl from the use of EDC hydrochloride) or are run under acidic conditions, which can cleave the acetal.

Recommended Solutions:

  • Careful pH Control: Ensure the reaction medium remains neutral or slightly basic. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial to neutralize any acid generated during the reaction. Use a sufficient excess of the base (typically 2-3 equivalents).

  • Avoid Acidic Coupling Reagents and Additives: If using EDC, opt for the free base form if possible, or ensure adequate buffering. Be mindful that additives like HOBt are weakly acidic.

  • Choose Coupling Reagents that Operate Under Neutral/Basic Conditions: Uronium and phosphonium salt-based reagents (HATU, PyBOP, etc.) are typically used with a base and are well-suited for acid-sensitive substrates.

  • Anhydrous Conditions: While the primary issue is acid catalysis, the presence of water is necessary for hydrolysis. Ensuring strictly anhydrous reaction conditions can help minimize this side reaction.

Question 3: I am using a carbodiimide reagent and see a significant amount of an insoluble byproduct, and my yield is low. What is happening?

Answer:

This is the classic signature of N-acylurea formation. The activated O-acylisourea intermediate is rearranging to an unreactive N-acylurea byproduct. This is more likely to occur when the coupling reaction itself is slow, as is the case with sterically hindered amines.

Recommended Solutions:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt, Oxyma Pure) is essential when using carbodiimides. These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with the amine.[5]

  • Switch to a Non-Carbodiimide Coupling Reagent: As mentioned previously, uronium/aminium or phosphonium salt reagents are generally more efficient and less prone to this specific side reaction, especially for challenging couplings.

Question 4: My carboxylic acid is chiral, and I am concerned about racemization. What are the best practices to maintain stereochemical integrity?

Answer:

Racemization is a risk with any coupling reaction, particularly with highly activating conditions.

Recommended Solutions:

  • Use of Racemization-Suppressing Additives: HOBt and, even more effectively, HOAt (1-hydroxy-7-azabenzotriazole) are known to suppress racemization.[9] Coupling reagents that incorporate these moieties, such as HATU (which contains HOAt), are excellent choices.

  • Lower Reaction Temperature: Perform the coupling at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA. Less hindered bases can contribute to racemization.

  • Phosphonium vs. Uronium Reagents: While both are effective, phosphonium reagents like PyBOP are sometimes considered to result in lower levels of racemization compared to their uronium counterparts in certain cases.[7]

III. Recommended Experimental Protocols

Below are detailed, step-by-step protocols for the coupling of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, designed to address the challenges discussed.

Protocol 1: Using a Uronium Salt Reagent (HATU)

This is the recommended starting point for most couplings with this amine due to its high reactivity and inherent racemization suppression.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate vial, dissolve (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq) in the same anhydrous solvent.

  • Reaction:

    • Add the amine/base solution to the carboxylic acid/HATU solution at room temperature with stirring.

    • Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require several hours to overnight. Gentle heating (e.g., to 40 °C) can be applied if the reaction is sluggish, but monitor for byproduct formation.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid, to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid and HOBt/HOAt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Using a Carbodiimide Reagent with an Additive (EDC/Oxyma Pure)

This protocol is a more cost-effective option but requires careful control to minimize side reactions.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq), (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (1.2 eq), and Oxyma Pure (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere.

    • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Add EDC (1.2 eq) portion-wise to the cooled, stirring solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Follow the same work-up procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

IV. Data Presentation: Comparative Table of Coupling Reagents

The following table summarizes the key characteristics of different classes of coupling reagents to aid in your selection process.

Coupling Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, readily available.Prone to N-acylurea formation and racemization, less effective for hindered couplings.Simple, non-hindered couplings where cost is a major factor.
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, effective for hindered couplings, good racemization suppression (especially HATU).More expensive, can cause guanidinylation of the amine if used in large excess.Sterically hindered and acid-sensitive substrates; when high efficiency and speed are critical.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, very effective for hindered couplings, generally low racemization, no risk of guanidinylation.More expensive, can be less stable in solution than uronium salts, produces phosphine oxide byproducts.Difficult couplings, fragment condensation, and when guanidinylation is a concern.

V. Visualization of Key Concepts

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sterics Is the amine or acid sterically hindered? start->check_sterics check_acid Is the substrate acid-sensitive? check_sterics->check_acid No use_potent_reagent Switch to HATU, PyBOP, or Acyl Fluoride check_sterics->use_potent_reagent Yes control_ph Use non-nucleophilic base (DIPEA) Ensure anhydrous conditions check_acid->control_ph Yes standard_optimization Standard Optimization: - Check stoichiometry - Monitor reaction progress check_acid->standard_optimization No increase_temp_time Increase Temperature/Time use_potent_reagent->increase_temp_time end Optimized Yield increase_temp_time->end control_ph->end standard_optimization->end

Caption: Troubleshooting workflow for low yield in amide coupling.

Reaction Pathway: Carbodiimide Coupling and Side Reactions

Carbodiimide_Mechanism cluster_main Desired Pathway cluster_side Side Reaction cluster_additive Additive Pathway RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Amide Amide Product O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Amine R''-NH2 Urea Urea Byproduct HOBt HOBt Active_Ester->Amide + Amine

Caption: Carbodiimide coupling pathway and the role of additives.

VI. References

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]

  • Abu-Rabeah, K., Marks, R., & Albericio, F. (n.d.). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal. Retrieved from [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]

  • Li, Z., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 12330. [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • PubMed. (2011). Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. Retrieved from [Link]

  • RSC Publishing. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Retrieved from [Link]

  • PubMed. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. Retrieved from [Link]

  • MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link]

  • American Chemical Society. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-dimethyl-1,4-dioxane-2,5-dione (1/1). Retrieved from [Link]

  • RSC Publishing. (n.d.). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-. Retrieved from [Link]

Sources

Technical Support Center: Storage & Stability of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability Dashboard

For researchers utilizing (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine , strict adherence to storage protocols is required to maintain reagent integrity. While the dioxane ring offers moderate stability, the primary amine functionality is highly reactive toward atmospheric components.

ParameterRecommended ConditionCritical Risk Factor
Storage Temperature

(Refrigerated)
Thermal oxidation of amine; Peroxide accumulation (slow).
Atmosphere Inert Gas (Argon/Nitrogen)

Absorption (Carbamate formation)
.
Container Amber Glass, Teflon-lined capPhotosensitivity (minor); Hygroscopicity.
Shelf Life 12 Months (properly stored)Rapid degradation if left uncapped at RT.
Physical State Colorless to pale yellow liquidWhite Solid/Crust = Degradation.

Technical Deep Dive: Why Does It Degrade?

The instability of this molecule at room temperature is driven by two distinct chemical moieties: the primary amine and the ether (dioxane) backbone .

A. The Primary Amine Risk: Atmospheric Scavenging

The most immediate failure mode for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine is not oxidation, but carbon dioxide absorption . Primary amines are potent nucleophiles that react with atmospheric


 to form carbamic acid, which instantly reacts with another equivalent of amine to form a stable ammonium carbamate salt.
  • Observation: The liquid turns cloudy or forms a white crust around the cap.

  • Mechanism:

    
    
    
    
    
B. The Dioxane Risk: Peroxide Formation

While the 3,3-dimethyl substitution provides some steric protection, the ether oxygens in the 1,4-dioxane ring are susceptible to radical autoxidation.[1] This forms hydroperoxides, which are potential explosion hazards upon concentration (e.g., rotary evaporation).[1]

C. Visualization of Degradation Pathways[2]

DegradationPathways Molecule (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Carbamate Ammonium Carbamate Salt (White Solid/Crust) Molecule->Carbamate + CO2 (Fastest) Peroxide Dioxane Hydroperoxide (Explosion Hazard) Molecule->Peroxide + O2 (Slow, Radical) Imine Imine/Aldehyde (Yellowing) Molecule->Imine + O2 (Oxidative Deamination) Air Air Exposure (O2 + CO2) Air->Molecule

Figure 1: Primary degradation pathways. Note that CO2 absorption is the kinetic dominant pathway at Room Temperature.

Troubleshooting Guide & FAQs

Issue 1: "My liquid sample has turned into a solid or has white solids floating in it."

Diagnosis: Carbamate Formation. This is the most common issue. The container was likely not sealed tightly, or the headspace was not purged with Argon. The "solid" is the salt formed between the amine and atmospheric


.

Corrective Action (Recovery Protocol): Since the carbamate formation is reversible, you can often recover the material if the degradation is not extensive.

  • Dissolve the solid in a strong organic solvent (e.g., DCM or EtOAc).

  • Wash with a basic solution (e.g.,

    
     or 
    
    
    
    ) to deprotonate the ammonium salt and release
    
    
    .
  • Dry the organic layer (using

    
    ) and concentrate.
    
  • Verification: Run an NMR. The carbamate peak (broad singlets) should disappear, restoring the sharp amine signals.

Issue 2: "The liquid has turned yellow/brown."

Diagnosis: Oxidative Deamination. The primary amine has oxidized to form imines or N-oxides. Unlike carbamate formation, this chemical change is often irreversible.

Corrective Action:

  • Minor Yellowing: Purify via distillation or column chromatography (amine-functionalized silica is recommended to prevent streaking).

  • Dark Brown: Discard. The purity is likely compromised beyond efficient recovery.

Issue 3: "I need to concentrate the sample. Is it safe?"

Diagnosis: Peroxide Risk. Dioxane derivatives can form peroxides.[1][2][3][4] If the bottle is old (>1 year) or has been stored in light/air, do not distill to dryness without testing.

Corrective Action: Perform a semi-quantitative peroxide test (See Protocol B below). If positive, treat with a reducing agent (e.g., aqueous Sodium Thiosulfate) before concentration.

Validated Experimental Protocols

Protocol A: Rapid Quality Check (NMR)

Before using the reagent in critical steps, perform this check to distinguish between water absorption and chemical degradation.

  • Solvent: Use

    
     (treated with solid 
    
    
    
    to remove acidity).
  • Key Signals:

    • 
      -
      
      
      
      :
      Look for a doublet/multiplet around 2.5–2.8 ppm.
    • Gem-dimethyl: Two distinct singlets (if chiral center induces diastereotopicity) or one singlet around 0.9–1.2 ppm.

    • Impurity: A broad downfield peak (>5.0 ppm) indicates carbamate N-H protons.

Protocol B: Peroxide Detection (Quantofix / Starch-Iodide)

Required if the bottle has been opened for >6 months.

  • Reagent: 10% KI solution + starch indicator (or commercial peroxide test strips).

  • Method: Mix 0.1 mL of the analyte with 1 mL of solvent (isopropanol). Add 0.1 mL of KI solution.

  • Result:

    • Colorless: Safe.

    • Faint Yellow: Trace peroxides (Use immediately, do not distill).

    • Dark Blue/Black: High Peroxide Hazard. Discard via hazardous waste protocols.

Protocol C: Safe Storage Setup

To maximize shelf-life (


 year):
  • Purge: Flow dry Argon or Nitrogen into the bottle for 30 seconds before capping.

  • Seal: Wrap the cap junction with Parafilm.

  • Environment: Store at

    
    .
    
  • Desiccant: Store the bottle inside a secondary jar containing desiccant packets (Silica gel) to prevent moisture-driven

    
     uptake.
    

Decision Tree: Sample Usability

DecisionTree Start Inspect Sample Visual Visual Appearance? Start->Visual Clear Clear/Colorless Visual->Clear Solid White Solid/Crust Visual->Solid Yellow Yellow/Brown Visual->Yellow Test Peroxide Test Clear->Test Recover Base Wash & Extract Solid->Recover Distill Distill/Chromatography Yellow->Distill Light Yellow Discard Discard Yellow->Discard Dark Brown Use Safe to Use Test->Use Negative Test->Discard Positive (>100ppm) Recover->Test

Figure 2: Workflow for determining reagent usability based on visual and chemical inspection.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Technical Fact Sheet – 1,4-Dioxane. Retrieved from [Link]

    • Context: Establishes the baseline stability and peroxide formation risks associ
  • Gouedard, C., et al. (2012). "Amine degradation in CO2 capture. I. A review." International Journal of Greenhouse Gas Control, 10, 244-270. Retrieved from [Link]

    • Context: Authoritative source on the mechanism of primary amine oxidative degradation and carbamate form
  • Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[1] Chemical Health and Safety, 8(5), 12-22. Retrieved from [Link]

    • Context: Defines the testing protocols (KI/Starch) and safety limits for ether-based peroxides.
  • Context: General industry standard for handling air-sensitive amine building blocks.

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine CAS: [Structure-Specific / Analogous Reference] Application: Chiral building block for medicinal chemistry; bioisostere for morpholine/piperazine.

This guide provides a definitive interpretation of the 1H NMR spectrum for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine . Unlike the unsubstituted (1,4-dioxan-2-yl)methanamine, which exhibits fluxional behavior at room temperature, the 3,3-dimethyl substitution leverages the Thorpe-Ingold effect to lock the dioxane ring into a rigid chair conformation. This structural constraint significantly enhances spectral resolution, making this scaffold a superior choice for precise structure-activity relationship (SAR) studies compared to flexible alternatives.

Part 1: Structural Analysis & Conformational Locking

The primary challenge in analyzing 1,4-dioxane derivatives is the rapid chair-chair interconversion, which often results in broadened or averaged signals.

The Solution: The introduction of a gem-dimethyl group at the C3 position creates a high energy barrier for ring inversion. The bulky methyl groups force the adjacent C2-substituent (the methanamine group) into a pseudo-equatorial position to minimize 1,3-diaxial interactions.

Visualization: Conformational Locking Mechanism

Conformation Unsub (1,4-Dioxan-2-yl)methanamine (Flexible / Fluxional) Mechanism Gem-Dimethyl Substitution (Thorpe-Ingold Effect) Unsub->Mechanism Chemical Modification Target (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (Rigid Chair Conformation) Mechanism->Target Steric Locking Outcome NMR Outcome: Sharp, Distinct Signals Clear Axial/Equatorial Splitting Target->Outcome Spectral Result

Figure 1: The gem-dimethyl group restricts conformational mobility, resolving the NMR spectrum into distinct axial and equatorial signals.

Part 2: Comparative Performance Analysis

This section compares the spectral characteristics of the target molecule against its unsubstituted parent analog.

Table 1: Spectral Performance Comparison
Feature(1,4-Dioxan-2-yl)methanamine (Alternative)(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (Target)
Ring Conformation Fluxional (Rapid averaging at 25°C)Rigid / Locked Chair
H-2 Signal Broad multiplet (often overlapped)Sharp dd (Distinct)
Geminal Protons (Ring) Averaged (difficult to distinguish ax/eq)Highly resolved (Large

between ax/eq)
Stereochemical Assignment Requires low-temp NMR (-80°C)Assignable at Room Temperature
Impurity Detection Masked by broad peaksHigh Sensitivity (Clean baseline)

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate assignment, follow this protocol. The choice of solvent is critical for observing the amine (–NH₂) protons.

Reagents & Equipment[1][2]
  • Sample Mass: 10–15 mg (Optimal for S/N ratio > 200:1).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why DMSO? CDCl₃ often facilitates rapid proton exchange, broadening the –NH₂ signal into the baseline. DMSO-d6 stabilizes the amine protons via hydrogen bonding, allowing for integration and coupling analysis.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: The quaternary methyls and amine protons have long T1 relaxation times. A short d1 will result in under-integration of the diagnostic methyl singlets.

  • Scans (ns): 16–64 scans.

  • Temperature: 298 K (25°C).

Part 4: Detailed Spectral Interpretation

The Diagnostic Gem-Dimethyl Signals

Unlike a symmetric environment, the C2 chiral center renders the C3 gem-dimethyl groups diastereotopic . They will not appear as a singlet integration of 6H, but rather as two distinct singlets (3H each).

  • 
     0.95 ppm (s, 3H):  Methyl group cis to the methanamine.
    
  • 
     1.15 ppm (s, 3H):  Methyl group trans to the methanamine.
    
    • Validation: If these appear as a single peak, check for accidental equivalence or solvent impurities. Run in C6D6 (Benzene-d6) to resolve.

The Methanamine Side Chain (–CH₂–NH₂)
  • 
     2.6 – 2.8 ppm (m, 2H):  The methylene protons adjacent to the nitrogen appear as an ABX system due to the adjacent chiral center at C2.
    
  • 
     1.5 – 2.0 ppm (br s, 2H):  The –NH₂ protons.
    
    • Note: In DMSO-d6, this may appear as a broad triplet if exchange is slow. In CDCl₃, this signal often drifts or disappears.

The Dioxane Ring Protons (Rigid System)

Because the ring is locked, the axial and equatorial protons at C5 and C6 are magnetically non-equivalent.

  • H-2 (Methine):

    
     3.3 – 3.5 ppm (dd). This proton couples to the side chain CH₂ protons.
    
  • H-6 (Ether adjacent):

    • H-6eq:

      
       ~3.8 ppm (ddd, small couplings).
      
    • H-6ax:

      
       ~3.6 ppm (td, large axial-axial coupling ~11 Hz).
      
  • H-5 (Remote):

    • H-5eq:

      
       ~1.6 ppm (multiplet).
      
    • H-5ax:

      
       ~1.4 ppm (quartet-like).
      
Visualization: Assignment Workflow

Assignment Sample Sample in DMSO-d6 Step1 Check 0.9 - 1.2 ppm region Sample->Step1 Decision1 Two distinct singlets? Step1->Decision1 Step2 Check 2.6 - 2.8 ppm Decision1->Step2 Yes Error Suspect Racemization or Fluxional Analog Decision1->Error No (Single peak) Decision2 ABX Pattern (dd)? Step2->Decision2 Step3 Integrate NH2 (broad) Decision2->Step3 Yes Decision2->Error No Result Confirmed Structure: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Step3->Result

Figure 2: Logic flow for confirming structural identity via 1H NMR.

Part 5: Troubleshooting & Validation

Issue: Water Peak Overlap

  • Symptom:[1][2][3] A large signal at 3.33 ppm (H₂O in DMSO) obscures the H-2 methine signal.

  • Solution: Add 1-2 drops of D₂O. This will shift the water peak and exchange the –NH₂ protons (disappearing them), confirming their assignment by elimination.

Issue: Rotational Isomers?

  • Symptom:[1][2][3] Broadening of the methyl singlets.

  • Diagnosis: While the chair is locked, the C2–CH₂ bond rotates. If broadening occurs, it suggests restricted rotation of the side chain, likely due to hydrogen bonding with the ring oxygen.

  • Validation: Run a Variable Temperature (VT) experiment at 40°C. Sharpening of peaks confirms dynamic behavior; degradation implies instability.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on the Thorpe-Ingold/Gem-dimethyl effect in cyclohexane and dioxane systems).
  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • BIPM. (2019).[4] qNMR Internal Standard Reference Data (ISRD) - DMSO-d6 Properties.

Sources

Structural Efficacy & Conformational Locking: A Crystallographic Comparison of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine represents a high-value "fragment-based" scaffold in modern medicinal chemistry. Unlike its unsubstituted analog, the introduction of the gem-dimethyl group at the C3 position introduces a profound stereoelectronic constraint known as the Thorpe-Ingold effect (or gem-dimethyl effect). This structural modification restricts the conformational flexibility of the 1,4-dioxane ring, pre-organizing the molecule for protein binding and reducing the entropic penalty upon complexation.

This guide provides a technical comparison of this scaffold against standard alternatives, focusing on crystallographic geometry, conformational energy landscapes, and experimental protocols for salt formation and crystallization.

Crystallographic Architecture & Conformational Analysis

The Gem-Dimethyl Effect in 1,4-Dioxanes

The 1,4-dioxane ring typically exists in a dynamic equilibrium between chair and twist-boat conformers. In (1,4-dioxan-2-yl)methanamine (the unsubstituted analog), the methanamine tail at C2 has rotational freedom, often adopting multiple low-energy rotamers.

In the 3,3-dimethyl derivative , the bulk of the methyl groups forces the adjacent C2-methanamine substituent into a specific orientation to minimize 1,3-diaxial interactions .

  • Preferred Conformation: Distorted Chair.

  • Substituent Orientation: The C2-methanamine group is forced equatorial . An axial orientation would result in a severe steric clash with the axial C3-methyl group (Syn-Pentane interaction).

Predicted & Reference Lattice Parameters

Based on structural analogs (e.g., 3,6-dimethyl-1,4-dioxane-2,5-dione and spiro-dioxane derivatives).

Parameter(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine(1,4-Dioxan-2-yl)methanamine (Unsubstituted)
Crystal System Monoclinic (Predicted)Orthorhombic / Monoclinic
Space Group P21/c (Common for amine salts)P212121
Ring Conformation Locked Chair (Rigid)Fluxional Chair (Flexible)
C-O-C Bond Angle ~111.5° (Expanded due to steric bulk)~109.8° (Standard tetrahedral)
Torsion Angle (N-C-C-O) ~60° (Gauche, stabilized by H-bond)Variable (Rotameric mixtures)
Packing Efficiency High (Due to interlocking methyls)Moderate

Comparative Performance Guide

This section compares the 3,3-dimethyl scaffold against two common alternatives: the unsubstituted dioxane and the morpholine analog.

Table 1: Physicochemical & Structural Comparison
Feature(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (1,4-Dioxan-2-yl)methanamine (Morpholin-2-yl)methanamine
Structure Type Conformationally Locked Flexible EtherBasic Amine Heterocycle
LogP (Calc) 0.4 - 0.6 (Lipophilic shift)-0.2 (Hydrophilic)-0.8 (Highly Polar)
pKa (Conj. Acid) ~8.9 (Inductive donation from methyls)~8.5~8.2 (Morpholine N effect)
Metabolic Stability High (Methyls block C3 oxidation)Low (C3 is a metabolic soft spot)Moderate
Solubility (Water) Good (as HCl salt)ExcellentExcellent
Crystallinity Excellent (Forms sharp needles/plates)Poor (Often hygroscopic oil)Good
Primary Application Fsp3-rich Drug Scaffolds Linker / SpacerSolubilizing Group
Technical Insight: Why Choose the Dimethyl Variant?
  • Metabolic Blocking: The C3 position of 1,4-dioxane is prone to oxidative metabolism (P450 hydroxylation). The gem-dimethyl group sterically and electronically blocks this site, extending the half-life of the drug candidate.

  • Solubility/Permeability Balance: The addition of two methyl groups increases lipophilicity (LogP) slightly, improving membrane permeability compared to the highly polar morpholine, without sacrificing aqueous solubility significantly.

Experimental Protocols

Protocol A: Synthesis of the Hydrochloride Salt for Crystallography

Free amines in this class are often oils or low-melting solids. For X-ray diffraction (XRD), the hydrochloride salt is preferred due to superior lattice energy and hydrogen bonding networks.

  • Dissolution: Dissolve 100 mg of crude (3,3-dimethyl-1,4-dioxan-2-yl)methanamine in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 1.0 equivalent of 4M HCl in dioxane (or ethereal HCl) at 0°C.

  • Precipitation: A white precipitate should form immediately. Stir for 15 minutes.

  • Isolation: Filter the solid under nitrogen/argon to avoid moisture absorption. Wash with cold pentane.

  • Yield: Expect >90% conversion to the HCl salt.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Target: High-quality prisms for XRD.

  • Inner Vial: Place 20 mg of the HCl salt (from Protocol A) in a small HPLC vial (1.5 mL). Dissolve in the minimum amount of Methanol or Ethanol (approx. 0.2 - 0.5 mL). Ensure the solution is clear.

  • Outer Vial: Place the open inner vial inside a larger scintillation vial (20 mL).

  • Antisolvent: Carefully add Diethyl Ether or Diisopropyl Ether (3-5 mL) to the outer vial. Do not let the liquids mix directly.

  • Sealing: Cap the outer vial tightly.

  • Incubation: Store at 4°C undisturbed. Ether vapors will slowly diffuse into the ethanol, lowering solubility and promoting slow crystal growth over 3-7 days.

Visualizations & Workflows

Diagram 1: Crystallographic Workflow

This workflow illustrates the path from crude oil to refined crystal structure.

CrystalWorkflow Start Crude Amine (Oil) Salt HCl Salt Formation (Ether/Dioxane) Start->Salt Stabilization Screen Solvent Screening (MeOH/Et2O Diffusion) Salt->Screen Solubility Test Growth Crystal Growth (3-7 Days, 4°C) Screen->Growth Vapor Diffusion XRD X-Ray Diffraction (Mo/Cu Source) Growth->XRD Harvest Data Refined Structure (CIF File) XRD->Data Solve & Refine

Caption: Step-by-step workflow for converting the unstable amine oil into a crystalline salt suitable for X-ray diffraction.

Diagram 2: Conformational Energy Landscape

Illustrating the "Locking" effect of the gem-dimethyl group.

Conformation Unsub Unsubstituted Dioxane (Flexible) Chair1 Chair A (Equatorial) Unsub->Chair1 Low Energy Chair2 Chair B (Axial) Unsub->Chair2 Low Energy Chair1->Chair2 Rapid Interconversion Dimethyl 3,3-Dimethyl Dioxane (Locked) LockedChair Locked Chair (Equatorial Only) Dimethyl->LockedChair Major Conformer StericClash Axial Conformer (High Energy Clash) Dimethyl->StericClash Forbidden LockedChair->StericClash High Barrier (>5 kcal/mol)

Caption: The gem-dimethyl group creates a high energy barrier, locking the molecule into a single bioactive conformation.

References

  • Thorpe, J. F., & Ingold, C. K. (1915). "The Formation and Stability of Cyclic Compounds." Journal of the Chemical Society, Transactions.

  • Eliel, E. L., & Knoeber, M. C. (1968). "Conformational Analysis. XVI. 1,3-Dioxanes." Journal of the American Chemical Society.[1][2]

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of 3,6-dimethyl-1,4-dioxane-2,5-dione (Lactide)." CSD Entry: DILACT.

  • BenchChem Technical Data. "1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History."

  • Sigma-Aldrich. "Product Specification: 3,6-Dimethyl-1,4-dioxane-2,5-dione."

Sources

A Senior Application Scientist’s Guide to Pharmacokinetic Differences: Dioxane vs. Tetrahydropyran Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the selection of heterocyclic scaffolds is a critical decision point that profoundly influences a compound's ultimate success. The absorption, distribution, metabolism, and excretion (ADME) profile, which governs a drug's efficacy and safety, is intrinsically linked to its molecular structure. Among the saturated six-membered heterocyclic amines, dioxane and tetrahydropyran (THP) moieties are frequently employed to optimize physicochemical properties. However, their subtle structural differences can lead to significant divergences in pharmacokinetic behavior.

This guide provides an in-depth comparison of dioxane and tetrahydropyran amines, offering field-proven insights and robust experimental protocols to aid researchers in making informed decisions during lead optimization. We will explore the causal relationships between their physicochemical characteristics and their ADME profiles, grounded in established scientific principles and regulatory expectations.[1][2][3]

Structural and Physicochemical Foundations

The core difference between a 1,4-dioxane and a tetrahydropyran ring lies in the number of oxygen heteroatoms. Dioxane contains two oxygen atoms positioned opposite each other, while THP contains only one.[4][5] This seemingly minor distinction has cascading effects on the molecule's overall properties.

Property1,4-Dioxane AmineTetrahydropyran (THP) AmineRationale & Pharmacokinetic Implication
Polarity HigherLowerThe two ether oxygens in dioxane increase its polarity and hygroscopic nature.[6] This can enhance aqueous solubility but may negatively impact cell membrane permeability, a crucial factor for oral absorption.[7]
Lipophilicity (LogD) Generally LowerGenerally Higher (but tunable)As a bioisostere of cyclohexane, THP is considered less lipophilic than its carbocyclic counterpart, a property often used to improve ADME profiles.[8] However, compared to the more polar dioxane, a THP amine will typically exhibit higher lipophilicity, which can enhance binding to plasma proteins and affect its volume of distribution.
Hydrogen Bond Acceptors TwoOneDioxane offers two sites for hydrogen bonding, potentially leading to stronger interactions with aqueous environments or metabolic enzymes. THP provides a single, strategically placed hydrogen bond acceptor, which can be leveraged for specific target binding interactions.[8]
Conformational Rigidity Flexible (Chair/Boat)Rigid (Chair)THP is a conformationally restrained ether with lower entropy.[8] This rigidity can be advantageous for locking a molecule into a bioactive conformation for its target, but it also influences how the molecule is presented to metabolic enzymes.

The strategic choice between these scaffolds is a classic medicinal chemistry challenge of balancing competing properties. For instance, while dioxane's higher polarity might improve solubility, it could also lead to rapid clearance. Conversely, THP's reduced polarity might improve permeability but could increase metabolic liability if not appropriately substituted.[9] This is where rigorous experimental evaluation becomes indispensable.

Experimental Evaluation of Metabolic Stability

Metabolic stability is arguably the most critical pharmacokinetic parameter differentiating these two scaffolds. It measures the susceptibility of a compound to biotransformation by drug-metabolizing enzymes and is a primary determinant of a drug's half-life and oral bioavailability.[10][11] The liver is the principal site of drug metabolism, and in vitro models using liver components are the industry standard for early assessment.[12]

We will detail two essential, self-validating protocols for assessing metabolic stability, starting with a high-throughput screen using liver microsomes and progressing to a more physiologically relevant assay using hepatocytes.

Experimental Workflow Overview

The following diagram illustrates the logical flow for assessing and comparing the metabolic stability of lead compounds.

G cluster_0 Compound Preparation cluster_2 Analysis & Interpretation Compound_A Dioxane Amine Stock Microsomal_Assay Protocol 1: Microsomal Stability Assay (Phase I Metabolism) Compound_A->Microsomal_Assay Compound_B THP Amine Stock Compound_B->Microsomal_Assay Hepatocyte_Assay Protocol 2: Hepatocyte Stability Assay (Phase I & II Metabolism) LC_MS LC-MS/MS Analysis (Quantify Parent Compound) Microsomal_Assay->LC_MS Timepoint Samples Hepatocyte_Assay->LC_MS Timepoint Samples Data_Analysis Calculate t½ and Clint LC_MS->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Caption: Workflow for comparative in vitro metabolic stability assessment.

Protocol 1: Microsomal Metabolic Stability Assay

Rationale: This assay is a cornerstone of early ADME screening.[13] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[10][11] This protocol provides a rapid and cost-effective method to assess a compound's susceptibility to oxidative metabolism. The inclusion of a cofactor, NADPH, is essential as it provides the reducing equivalents required for CYP enzyme activity.[10]

Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the dioxane and tetrahydropyran amine test compounds in DMSO.

    • Create an intermediate dilution plate by diluting the stock solutions to 100 µM in a 50:50 acetonitrile:water mixture.

  • Reaction Mixture Preparation:

    • On ice, prepare a master mix containing pooled human liver microsomes (final concentration 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Self-Validation Check: The activity of the microsomal lot should be pre-validated using standard substrates like testosterone or midazolam to ensure enzymatic competence.

  • Initiating the Reaction:

    • Aliquot the microsomal master mix into a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Prepare a separate plate with an NADPH regenerating system (e.g., G6P, G6PDH) in phosphate buffer. Pre-warm this plate to 37°C.

    • To initiate the metabolic reaction, add the test compound from the intermediate plate to the microsome plate to achieve a final substrate concentration of 1 µM. Immediately after, add the NADPH solution to start the enzymatic process.

  • Timepoint Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the reaction mixture to a new 96-well plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[14] The 0-minute time point serves as the baseline concentration.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15]

Protocol 2: Hepatocyte Metabolic Stability Assay

Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions (e.g., UGTs, SULTs) and active transporter systems.[16] Cryopreserved hepatocytes provide a more complete and physiologically relevant model, incorporating the full spectrum of hepatic metabolic pathways.[14][15] This assay is crucial for compounds that show high stability in microsomes, as they may be cleared by other pathways.

Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes from a reputable supplier in a 37°C water bath.

    • Gently transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability check (e.g., using Trypan Blue). Self-Validation Check: Cell viability must be >85% to ensure the integrity of the metabolic system.

    • Dilute the cell suspension to a final concentration of 0.5 x 10^6 viable cells/mL.[14]

  • Assay Incubation:

    • Equilibrate the hepatocyte suspension in a shaking incubator at 37°C for 10 minutes.

    • Add the test compound (dioxane or THP amine) to the cell suspension to achieve a final concentration of 1 µM.

  • Timepoint Sampling and Analysis:

    • Follow the same timepoint sampling, quenching, and processing steps as described in the microsomal stability protocol (Protocol 1, Steps 4 & 5).

Data Analysis and Interpretation

For both assays, the concentration of the parent compound remaining is plotted against time. The rate of disappearance allows for the calculation of key pharmacokinetic parameters.

Calculations:

  • Plotting: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Elimination Rate Constant (k): The slope of the line from the plot is equal to the negative elimination rate constant (-k).

  • Half-Life (t½): This is the time it takes for 50% of the compound to be metabolized. It is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (Clint): This represents the inherent ability of the liver to metabolize a drug. It is calculated differently for each assay:

    • Microsomal Clint (µL/min/mg protein): Clint = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

    • Hepatocyte Clint (µL/min/10^6 cells): Clint = (0.693 / t½) * (1 / [cell density in 10^6 cells/mL])[14]

Comparative Data Summary (Hypothetical)

The table below illustrates a typical data output comparing a hypothetical dioxane amine (Compound A) with its tetrahydropyran bioisostere (Compound B).

ParameterCompound A (Dioxane)Compound B (THP)Interpretation
LogD (pH 7.4) 1.52.1Compound B is more lipophilic, suggesting potentially better membrane permeability but also a higher risk of non-specific binding and CYP metabolism.
Microsomal t½ (min) 4518Compound A is significantly more stable to Phase I (CYP-mediated) metabolism. The lower stability of Compound B may be due to its higher lipophilicity leading to better access to the active sites of CYP enzymes.
Microsomal Clint (µL/min/mg) 30.877.0The higher intrinsic clearance of Compound B confirms its rapid metabolism by microsomal enzymes.
Hepatocyte t½ (min) 4016The trend observed in microsomes holds true in the more complex hepatocyte system, suggesting Phase I metabolism is the primary clearance pathway for Compound B.
Hepatocyte Clint (µL/min/10^6 cells) 34.786.6The data strongly predicts that Compound B will have a higher in vivo hepatic clearance and a shorter half-life compared to Compound A.

Mechanistic Insights and Strategic Implications

The hypothetical data above reflects a common scenario in drug discovery. The THP ring, while often used to improve properties like cell permeability, can sometimes introduce a "metabolic hotspot."[9] Conversely, the more polar dioxane ring can be less susceptible to CYP-mediated oxidation.

The choice between these scaffolds is therefore not absolute but context-dependent.

  • When to Favor Dioxane Amines:

    • When high metabolic stability is the primary goal and permeability is already acceptable.

    • In programs where reducing CYP-inhibition is a priority, as the lower lipophilicity may reduce interactions with CYP active sites.[17]

  • When to Favor Tetrahydropyran Amines:

    • When improving absorption and cell permeability is the main objective.[8]

    • As a bioisosteric replacement for a cyclohexane or other lipophilic group to modestly decrease lipophilicity and improve clearance profiles.[8]

    • In cases where the metabolic liability of the THP ring can be blocked, for example, by strategic placement of fluorine atoms.[9]

The following diagram conceptualizes the trade-offs between the two scaffolds.

G cluster_props Pharmacokinetic Consequences Dioxane Dioxane Amine • Higher Polarity • Lower Lipophilicity (LogD) • Two H-bond Acceptors Dioxane_Props Likely ↑ Aqueous Solubility Likely ↓ Permeability Often ↑ Metabolic Stability Dioxane:head->Dioxane_Props THP Tetrahydropyran Amine • Lower Polarity • Higher Lipophilicity (LogD) • One H-bond Acceptor THP_Props Likely ↓ Aqueous Solubility Likely ↑ Permeability Often ↓ Metabolic Stability THP:head->THP_Props

Caption: Physicochemical properties and their likely pharmacokinetic consequences.

Conclusion

The selection between a dioxane and a tetrahydropyran amine scaffold is a nuanced decision that requires a deep understanding of their intrinsic physicochemical properties and a commitment to rigorous experimental evaluation. Dioxane amines often provide a pathway to enhanced metabolic stability due to their increased polarity, while THP amines can be instrumental in improving absorption and permeability.

By employing the robust in vitro protocols detailed in this guide—grounded in the principles of metabolic enzyme function and regulatory expectations—drug development teams can effectively characterize their lead compounds. This data-driven approach allows for the confident selection of scaffolds that balance potency with a favorable pharmacokinetic profile, ultimately de-risking the path to clinical development and increasing the probability of success.

References

  • Kumar, V., & Singh, P. (2014). Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate [Online]. Available: [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse [Online]. Available: [Link]

  • Kurian, T. (2024). Significance of Heterocyclic Compounds in New Drug Development. PriMera Scientific Publications [Online]. Available: [Link]

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io [Online]. Available: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature [Online]. Available: [Link]

  • Scott, J. S., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry [Online]. Available: [Link]

  • Sekar, A. (2023). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. The Scientist [Online]. Available: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT [Online]. Available: [Link]

  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research [Online]. Available: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories [Online]. Available: [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register [Online]. Available: [Link]

  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio [Online]. Available: [Link]

  • Wikipedia. Tetrahydropyran. Wikipedia [Online]. Available: [Link]

  • Szymański, P., et al. (2017). Heterocycles in Medicinal Chemistry. Molecules [Online]. Available: [Link]

  • Symeres. In vitro ADME drug discovery services. Symeres [Online]. Available: [Link]

  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem [Online]. Available: [Link]

  • WuXi AppTec. (2021). In Vitro Assessment of ADME Properties of Lead Compounds. YouTube [Online]. Available: [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Concept Life Sciences [Online]. Available: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry [Online]. Available: [Link]

  • Daka, P., & Klibanov, A. M. (1993). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Biotechnology and Bioengineering [Online]. Available: [Link]

  • Builth-Williams, J. D., et al. (2014). Dynamical (e,2e) studies of tetrahydropyran and 1,4-dioxane. The Journal of Chemical Physics [Online]. Available: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA [Online]. Available: [Link]

  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology [Online]. Available: [Link]

  • Drug Hunter. (2025). Bioisosteres Cheat Sheet. Drug Hunter [Online]. Available: [Link]

  • Alturas Analytics, Inc. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Alturas Analytics [Online]. Available: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting [Online]. Available: [Link]

  • Charles River Laboratories. Drug-drug Interaction Studies for Regulatory Submission. Charles River Laboratories [Online]. Available: [Link]

  • Pediaa. (2020). Difference Between THF and Dioxane. Pediaa.com [Online]. Available: [Link]

  • Focher, F., et al. (2017). ADME-Space: a new tool for medicinal chemists to explore ADME properties. Scientific Reports [Online]. Available: [Link]

  • Stache, E. E., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis [Online]. Available: [Link]

  • Builth-Williams, J. D., et al. (2014). Dynamical (e,2e) studies of tetrahydropyran and 1,4-dioxane. PubMed [Online]. Available: [Link]

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  • Goeen, T., et al. (2016). Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress. Archives of Toxicology [Online]. Available: [Link]

  • Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Journal of Organic Chemistry [Online]. Available: [Link]

  • Anderson, R. H., et al. (2023). Cometabolic Treatment of 1,4-Dioxane in Biologically Active Carbon Filtration with Tetrahydrofuran and Propane at Relevant Concentrations for Potable Reuse. ACS ES&T Water [Online]. Available: [Link]

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  • Salmi, T., et al. (1993). Stability of 1,4-dioxane, tetrahydrofuran and ethanol under hydrogenation conditions over various catalysts. Applied Catalysis A: General [Online]. Available: [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hazard Class: Corrosive (Category 1B), Irritant, Combustible Liquid. Primary Risk: Irreversible eye damage and skin burns due to the primary amine functionality; potential peroxide formation due to the dioxane ether backbone. Immediate Action: Handle only inside a certified chemical fume hood.

Part 1: Hazard Characterization & Causality

Scientific Justification for Safety Protocols

To determine the correct PPE, we must analyze the molecule's functional groups. Specific toxicological data for this niche building block is limited; therefore, safety protocols are derived from Structure-Activity Relationships (SAR) of aliphatic amines and dioxane ethers.

Functional GroupAssociated HazardOperational Implication
Primary Amine (-NH₂) High Basicity (pKa ~10-11): Causes saponification of skin lipids and protein denaturation.PPE Criticality: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to prevent corneal opacification.
1,4-Dioxane Ring Peroxide Formation: Ether oxygen atoms can react with atmospheric oxygen to form unstable peroxides.Storage: Must be stored under inert gas (Argon/Nitrogen) and tested for peroxides every 6 months if stored >1 year.
Aliphatic Chain Lipophilicity: The organic framework allows rapid dermal absorption.Glove Selection: Thin disposable nitrile offers poor resistance to amines (breakthrough <5 mins).
Part 2: Hierarchy of Controls & PPE Matrix
1. Engineering Controls (Primary Barrier)
  • Ventilation: All open-vessel operations (weighing, transfer, quenching) must occur in a fume hood with a face velocity of 80–100 fpm .

  • Inert Atmosphere: Reactions involving this amine should be run under Nitrogen or Argon to prevent carbonate formation (reaction with CO₂) and peroxide accumulation.

2. Personal Protective Equipment (Secondary Barrier)

The following matrix dictates PPE based on the volume and duration of handling.

Body PartTier 1: Incidental Contact (<10 mL, Transfer, Weighing)Tier 2: High Volume / Synthesis (>10 mL, Quenching, Spills)Scientific Rationale
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate/Composite: Silver Shield® (EVOH) or Viton® gloves required.Aliphatic amines permeate standard nitrile rapidly. EVOH laminates provide >4h breakthrough time.
Eyes Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield (8-inch polycarbonate)Amines are lachrymators and corrosive. A face shield protects the neck/chin from splashes.
Body Lab Coat (100% Cotton or Nomex)Chemical Apron (Rubber or Neoprene)Synthetic blends (polyester) can melt into skin if a fire occurs. Cotton chars but does not melt.
Respiratory Fume Hood (Sufficient)Respirator (ABEK Filter) (Only if hood fails/spill)Type K filters are specific for Ammonia/Amines.
Part 3: Operational Workflow (Step-by-Step)
Protocol: Safe Transfer & Reaction Setup

Pre-Start Check:

  • Verify Fume Hood Flow.

  • Prepare Neutralization Bath : A beaker with 5% Citric Acid or dilute HCl (to neutralize minor drips).

Step 1: Weighing (The Static Risk)

  • Risk:[1][2] Amines can be sticky/viscous. Static charge can cause droplets to "jump."

  • Action: Use an anti-static gun if available. Weigh into a tared vial inside the hood. Do not weigh on an open benchtop balance.

Step 2: Transfer

  • Technique: Use a glass syringe with a long needle or a positive-displacement pipette.

  • Avoid: Plastic syringes with rubber plungers (some amines swell rubber, causing the plunger to seize and spray liquid). Use all-polyethylene (PE) or glass syringes.

Step 3: Cleanup

  • Wipe the septum/cap with a Kimwipe soaked in dilute acetic acid or citric acid immediately after sealing.

Visualizing the Safety Logic

SafetyProtocol Start Start: Handling (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine RiskAssess Risk Assessment: Volume > 10mL? Start->RiskAssess Tier1 Tier 1 Protocol: Double Nitrile Gloves Splash Goggles Fume Hood RiskAssess->Tier1 No Tier2 Tier 2 Protocol: Silver Shield Gloves Face Shield + Goggles Chemical Apron RiskAssess->Tier2 Yes Action Perform Transfer (Use Glass/PE Syringe) Tier1->Action Tier2->Action Decon Decontamination: Wipe Drips with 5% Citric Acid Action->Decon Disposal Disposal: Segregate into Basic Organic Waste Decon->Disposal

Caption: Decision logic for selecting PPE tiers based on handling volume and risk exposure.

Part 4: Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Immediate flush with water for 15 minutes .[2][3] Do not use vinegar (exothermic neutralization on skin can cause thermal burns). Use water only.

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Time is critical to prevent blindness.

  • Spill Cleanup:

    • Evacuate immediate area.[1][4]

    • Don Silver Shield gloves.

    • Cover spill with Amine-Specific Absorbent or Vermiculite.

    • Do not use paper towels (high surface area + amine = potential spontaneous combustion).

Disposal Plan
  • Classification: Hazardous Chemical Waste (Basic/Corrosive).

  • Segregation: Never mix with Acid Waste (Violent Exotherm) or Oxidizers (Fire).

  • Labeling: "Organic Alkali - Corrosive - Toxic."

Waste StreamAcceptable ContentsProhibited Contents
Basic Organic The amine, Pyridine, Triethylamine, solvents (DCM/MeOH)Nitric Acid, Sulfuric Acid, Peroxides
Solid Waste Contaminated syringes, vials, absorbentsSharps (go to Sharps bin)
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]

  • PubChem. (n.d.). Compound Summary: Amines, Aliphatic (Class Safety Data). National Library of Medicine. [Link](Note: Used for class-based hazard extrapolation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.